SNX7886
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H59N9O7 |
|---|---|
Molecular Weight |
922.1 g/mol |
IUPAC Name |
4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide |
InChI |
InChI=1S/C52H59N9O7/c62-45(17-12-26-54-43-16-11-15-41-49(43)52(68)61(51(41)67)44-23-24-46(63)57-50(44)66)55-25-10-6-4-2-1-3-5-7-18-47(64)58-27-29-59(30-28-58)48(65)35-60-34-39(32-56-60)36-19-21-37(22-20-36)42-33-53-31-38-13-8-9-14-40(38)42/h8-9,11,13-16,19-22,31-34,44,54H,1-7,10,12,17-18,23-30,35H2,(H,55,62)(H,57,63,66) |
InChI Key |
BGFPHKGFAIAVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)NCCCCCCCCCCC(=O)N4CCN(CC4)C(=O)CN5C=C(C=N5)C6=CC=C(C=C6)C7=CN=CC8=CC=CC=C87 |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of SNX7886 in Oncology: A Technical Guide to a Novel CDK8/19 Degrader
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology research, the pursuit of targeted therapies has led to the development of innovative modalities aimed at disrupting cancer-driving pathways with high precision. One such advancement is the emergence of Proteolysis Targeting Chimeras (PROTACs), which offer a novel mechanism to eliminate pathogenic proteins. This technical guide focuses on SNX7886, a potent PROTAC degrader of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), two transcriptional regulators implicated in the progression of various cancers. This document provides a comprehensive overview of the available data on this compound, its mechanism of action, and the experimental protocols for its evaluation, tailored for an audience of researchers, scientists, and drug development professionals.
Core Concepts: PROTACs and the Role of CDK8/19 in Cancer
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. They consist of a ligand that binds to the protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
CDK8 and its paralog CDK19 are components of the Mediator complex, a key regulator of transcription. Dysregulation of CDK8/19 activity has been linked to the aberrant expression of oncogenes and the promotion of cancer cell proliferation, survival, and metastasis in various malignancies, including colorectal cancer, breast cancer, prostate cancer, and multiple myeloma.[1][2] Therefore, targeting CDK8/19 presents a promising therapeutic strategy.
This compound: A Potent CDK8/19 PROTAC Degrader
This compound is a novel PROTAC developed to induce the degradation of both CDK8 and CDK19.[3] It is synthesized by hybridizing the CDK8/19 inhibitor BI1347 with a ligand for the Cereblon (CRBN) E3 ligase.[3]
Mechanism of Action
This compound functions by simultaneously binding to CDK8 or CDK19 and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target kinase, leading to its subsequent recognition and degradation by the proteasome. This degradation not only ablates the kinase activity but also the scaffolding functions of CDK8/19.
Quantitative Data on this compound
Currently, publicly available quantitative data on this compound is primarily from studies in human embryonic kidney 293 (HEK293) cells. Further research is needed to establish its efficacy across a broader range of cancer cell lines.
| Cell Line | Target Protein | Degradation Efficiency | Concentration | Reference |
| 293 cells | CDK8 | up to 90% | 30 nmol/L | [3] |
| 293 cells | CDK19 | up to 80% | 30 nmol/L | [3] |
| 293 cells | Cyclin C | Concurrent depletion | 30 nmol/L | [3] |
Table 1: Degradation efficiency of this compound in 293 cells.
A conference abstract has reported the development of other CDK8/19 PROTACs that have shown potent anti-proliferative activity in multiple myeloma cell lines with half-maximal inhibitory concentrations (IC50s) in the range of 20-30 nM and half-maximal degradation concentrations (DC50s) of 10-20 nM.[2][4] While this data is not specific to this compound, it highlights the potential of this class of compounds in hematological malignancies.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and other PROTAC degraders.
Western Blotting for Protein Degradation
This protocol is designed to quantify the degradation of target proteins (CDK8 and CDK19) following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK8, anti-CDK19, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 30, 100, 300, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 value.[5][6]
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[4][7][8][9]
RNA Sequencing (RNA-seq) and Data Analysis
RNA-seq can be used to understand the global transcriptomic changes induced by this compound-mediated degradation of CDK8/19.
Procedure:
-
Sample Preparation: Treat cells with this compound or vehicle control. Isolate total RNA using a suitable kit.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the isolated RNA and perform high-throughput sequencing.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the control.
-
Pathway Analysis: Perform gene set enrichment analysis to identify signaling pathways that are significantly altered.[10][11]
-
Visualizing this compound's Role in Oncology Research
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound and its impact on downstream signaling.
Caption: Mechanism of this compound-mediated degradation of CDK8/19 and its downstream effects.
Experimental Workflow
The following diagram outlines the general workflow for evaluating a PROTAC degrader like this compound.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising new tool for oncology research and a potential therapeutic agent. As a potent degrader of CDK8 and CDK19, it offers a powerful approach to interrogate the function of these kinases and to target cancers that are dependent on their activity. The limited publicly available data underscores the need for further investigation to fully characterize its efficacy and safety profile. Future studies should focus on:
-
Expanding the quantitative dataset: Evaluating the DC50 and IC50 values of this compound across a wide panel of cancer cell lines, particularly those known to have dysregulated CDK8/19 signaling.
-
In vivo studies: Conducting xenograft studies in relevant cancer models to assess the in vivo efficacy, pharmacokinetics, and tolerability of this compound.
-
Mechanism of resistance: Investigating potential mechanisms of resistance to this compound-mediated degradation.
This technical guide provides a foundational understanding of this compound and a framework for its further investigation. As research in the field of targeted protein degradation continues to advance, molecules like this compound hold the potential to usher in a new era of precision oncology.
References
- 1. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. olvtools.com [olvtools.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
The Effect of SNX7886 on the CDK8/19-Mediator Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) proteins, as catalytic subunits of the Mediator complex's kinase module, are crucial regulators of transcription. Their dysregulation is implicated in numerous pathologies, including cancer, making them significant targets for therapeutic intervention. This document provides a detailed technical overview of SNX7886, a potent and selective PROTAC (PROteolysis TArgeting Chimera) designed to induce the degradation of both CDK8 and CDK19. We will explore its mechanism of action, present key quantitative data on its degradation efficacy, detail relevant experimental protocols, and visualize the underlying biological and experimental processes.
Introduction: The CDK8/19-Mediator Complex as a Therapeutic Target
The Mediator is a large, multi-protein complex that serves as a critical bridge between gene-specific transcription factors and the RNA Polymerase II (Pol II) machinery.[1][2][3] The reversible association of the four-subunit kinase module—comprising CDK8 or its paralog CDK19, Cyclin C, MED12, and MED13—alters the structure and function of the Mediator complex.[2][3]
The CDK8/19 kinases act as key integrators of cellular signaling pathways, phosphorylating a range of substrates including transcription factors like STATs, SMADs, and NFκB, as well as the C-terminal domain (CTD) of Pol II.[4][5] This activity modulates the expression of genes critical for cell proliferation, differentiation, and survival.[3] In oncology, CDK8/19 activity has been shown to drive oncogenic transcriptional programs, contributing to metastasis and drug resistance.[6] Therefore, targeting these kinases presents a compelling therapeutic strategy. This compound operates not as a classical kinase inhibitor but as a PROTAC degrader, a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to specifically eliminate the target proteins.[7]
Mechanism of Action of this compound
This compound is a heterobifunctional compound consisting of three key components: a moiety that binds to CDK8/19, a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[7] Its mechanism involves inducing proximity between CDK8/19 and the E3 ligase, leading to the polyubiquitination of the kinase and its subsequent recognition and degradation by the 26S proteasome. This event-driven, catalytic mode of action distinguishes it from traditional inhibitors, potentially offering more profound and durable target suppression. By degrading the CDK8/19 proteins, this compound effectively dismantles the kinase module of the Mediator complex, preventing the phosphorylation of its downstream substrates and disrupting aberrant transcriptional signaling.
Quantitative Data: Degradation Potency
This compound demonstrates potent and efficient degradation of both CDK8 and CDK19 in human cell lines. The half-maximal degradation concentration (DC50) is a key metric for evaluating PROTAC efficacy.
| Compound | Target | Cell Line | DC50 | Reference |
| This compound (IA7886) | CDK8 | HEK-293 | 2.8 nM | [7] |
| This compound (IA7886) | CDK19 | HEK-293 | 10 nM | [7] |
Furthermore, treatment with this compound leads to a substantial reduction in the total cellular protein levels of its targets.
| Compound | Target | Cell Line | Degradation (%) | Notes | Reference |
| This compound | CDK8 | 293 cells | ~90% | Maximum degradation reached at ~8 hours. | [1][7][8][9] |
| This compound | CDK19 | 293 cells | ~80% | - | [1][8][9] |
Impact on Downstream Signaling
The degradation of CDK8/19 by this compound is expected to inhibit the phosphorylation of key downstream transcription factors. CDK8 has been identified as a primary kinase for STAT1 at the Serine 727 (S727) position, a phosphorylation event required for full transcriptional activity in response to interferon signaling.[10] By eliminating the kinase, this compound prevents this critical activation step, thereby modulating the expression of interferon-responsive genes.
Key Experimental Protocols
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in CDK8 and CDK19 protein levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate HEK-293 cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[6]
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate with primary antibodies (e.g., anti-CDK8, anti-CDK19, anti-pSTAT1 S727, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.[6] Quantify band intensity using image analysis software and normalize to the loading control.
RNA-Sequencing (RNA-Seq) for Transcriptomic Analysis
This protocol is used to analyze global changes in gene expression resulting from CDK8/19 degradation.
Methodology:
-
Cell Treatment and RNA Isolation: Treat cells (e.g., parental wild-type and CDK8/19 double-knockout cells) with this compound or a vehicle control for a prolonged period (e.g., 72 hours) to observe transcriptomic reprogramming.[5] Isolate total RNA using a commercial kit (e.g., RNeasy Kit) and treat with DNase to remove genomic DNA contamination.
-
Quality Control: Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. Samples should have a high RNA Integrity Number (RIN).
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on raw sequencing reads (e.g., using FastQC).
-
Trim adapter sequences and low-quality bases.
-
Align reads to a reference genome using a splice-aware aligner (e.g., HISAT2 or STAR).[12]
-
Quantify gene expression by counting reads mapped to each gene (e.g., using featureCounts).[12]
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment compared to controls.
-
Conclusion
This compound is a potent PROTAC degrader that efficiently and selectively eliminates cellular CDK8 and CDK19 proteins. Its mechanism of action, leveraging the ubiquitin-proteasome system, offers a distinct and potentially more robust therapeutic approach than traditional kinase inhibition. Quantitative data confirms its nanomolar degradation potency. By removing the enzymatic core of the Mediator's kinase module, this compound effectively blocks downstream signaling events, such as STAT1 activation, and induces significant changes in cellular transcriptional programs. The methodologies outlined herein provide a framework for further investigation into the biological consequences of CDK8/19 degradation and the therapeutic potential of this compound.
References
- 1. This compound | PROTACs | TargetMol [targetmol.com]
- 2. Recruitment of Stat1 to chromatin is required for interferon-induced serine phosphorylation of Stat1 transactivation domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the Stat1 transactivating domain is required for the response to type I interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. WO2023081452A1 - Small-molecule degraders of cdk8 and cdk19 - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
- 12. youtube.com [youtube.com]
Preliminary Studies on the Cellular Effects of SNX7886: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNX7886 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex, which plays a crucial role in the regulation of signal-induced transcription. This technical guide provides an in-depth overview of the preliminary studies on the cellular effects of this compound, including its mechanism of action, quantitative data on protein degradation and gene expression changes, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeted protein degradation in oncology and other disease areas.
Introduction
The selective degradation of pathogenic proteins represents a promising therapeutic strategy. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound is a novel PROTAC designed to target CDK8 and CDK19, two closely related kinases that are frequently implicated in the aberrant regulation of gene expression in various cancers. By inducing the degradation of CDK8 and CDK19, this compound offers a powerful tool to probe the biological functions of these kinases and to evaluate their potential as therapeutic targets.
Mechanism of Action: Targeting the Mediator Complex
This compound functions by simultaneously binding to an E3 ubiquitin ligase and the target proteins, CDK8 and CDK19. This proximity induces the ubiquitination of the target kinases, marking them for degradation by the 26S proteasome. The degradation of CDK8 and CDK19 disrupts the function of the Mediator complex's kinase module, thereby impacting the phosphorylation of downstream transcription factors and modulating the expression of genes involved in various signaling pathways, including the NF-κB pathway.[1][2]
Quantitative Data on Cellular Effects
Protein Degradation
This compound induces potent and selective degradation of CDK8 and CDK19 in a dose-dependent manner.
| Cell Line | Protein | Degradation (%) | Concentration | Treatment Time | Reference |
| 293 | CDK8 | 90% | Not Specified | Not Specified | [1][3][4] |
| 293 | CDK19 | 80% | Not Specified | Not Specified | [1][3][4] |
| 293 | CDK8 | >90% | 100 nM | 24 hours | [5] |
| 293 | CDK19 | ~80% | 100 nM | 24 hours | [5] |
Transcriptomic Changes
Treatment with this compound leads to significant changes in gene expression. RNA-sequencing analysis in 293 cells treated with 200 nM this compound for 72 hours revealed a significant number of differentially expressed genes (DEGs).[5] Further details on the specific genes and pathways affected can be found in the cited literature.
Experimental Protocols
Immunoblotting for CDK8/CDK19 Degradation
This protocol details the procedure for assessing the degradation of CDK8 and CDK19 in response to this compound treatment.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-CDK8 antibody
-
Anti-CDK19 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates and run on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. (Specific antibody dilutions should be optimized as per manufacturer's instructions).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
RNA-Sequencing for Transcriptomic Analysis
This protocol outlines the workflow for analyzing global gene expression changes induced by this compound.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA prep kit)
-
Next-generation sequencing (NGS) platform
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control as described for the immunoblotting protocol.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA.
-
Library Preparation: Prepare RNA-Seq libraries from the high-quality RNA samples according to the manufacturer's protocol. This typically involves poly(A) selection for mRNA enrichment, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Quality Control: Perform quality control checks on the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use a statistical package (e.g., DESeq2) to identify differentially expressed genes between this compound-treated and control samples.[5]
-
Pathway Analysis: Perform gene ontology and pathway enrichment analysis on the list of differentially expressed genes to identify affected biological processes and signaling pathways.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound leading to CDK8/19 degradation.
Experimental Workflow Diagram
Caption: Workflow for analyzing the cellular effects of this compound.
Conclusion
The preliminary studies on this compound demonstrate its potent and selective degradation of CDK8 and CDK19, leading to significant alterations in gene expression. The provided experimental protocols offer a foundation for further investigation into the cellular effects and therapeutic potential of this promising PROTAC degrader. Future studies should focus on expanding the quantitative analysis across a broader range of cancer cell lines, elucidating the detailed impact on various signaling pathways, and evaluating its in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PROTACs | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of SNX7886: A Technical Guide to a Novel CDK8/19 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNX7886 is a potent, small-molecule PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. These kinases are key components of the Mediator complex and have been implicated in the regulation of transcription in various pathological processes, including cancer, viral infections, and autoimmune diseases. By harnessing the cell's natural protein disposal machinery, this compound offers a novel therapeutic strategy to eliminate the activity of CDK8 and CDK19, rather than merely inhibiting them. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical data, and the foundational experimental methodologies used in its characterization.
Introduction
The Mediator complex is a crucial multiprotein assembly that bridges gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in gene expression. The CDK8 module of the Mediator complex, which can include either CDK8 or CDK19, has been shown to be a significant regulator of oncogenic signaling pathways. The development of therapeutic agents that can effectively modulate the activity of this module is therefore of high interest.
This compound emerges as a promising therapeutic candidate by employing the PROTAC technology. Unlike traditional small-molecule inhibitors that block the active site of a kinase, this compound flags CDK8 and CDK19 for destruction by the proteasome. This approach can offer several advantages, including a more profound and sustained target suppression and the potential to overcome resistance mechanisms associated with kinase inhibitors.
Mechanism of Action
This compound is a heterobifunctional molecule. One end of the molecule binds to the target proteins, CDK8 and CDK19, while the other end recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of CDK8 and CDK19 and their subsequent degradation by the 26S proteasome.
Based on available data, this compound utilizes the Cereblon (CRBN) E3 ligase to mediate the degradation of its target proteins.
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced degradation of CDK8/19 via the ubiquitin-proteasome system.
Preclinical Data
While comprehensive preclinical data for this compound is not yet widely available in the public domain, initial studies have demonstrated its potent and specific activity in cell-based assays.
Quantitative Data
| Parameter | Cell Line | Target | Value | Reference |
| Degradation | 293 cells | CDK8 | ~90% | [1][2] |
| Degradation | 293 cells | CDK19 | ~80% | [1][2] |
Note: Further quantitative data, such as DC50, IC50 values, and in vivo efficacy and pharmacokinetic data, are not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not yet publicly available. However, based on the characterization of similar PROTAC molecules, the following outlines the likely methodologies employed.
Cell Culture and Treatment
-
Cell Lines: Human embryonic kidney (HEK) 293 cells are commonly used for initial characterization of PROTAC molecules.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. This compound, dissolved in a suitable solvent such as DMSO, is then added to the culture medium at various concentrations and for different time points.
Immunoblotting for Protein Degradation
This technique is used to quantify the reduction in target protein levels following treatment with this compound.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for CDK8, CDK19, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein levels.
Experimental Workflow Diagram
Caption: A typical workflow for assessing protein degradation using immunoblotting.
Therapeutic Potential and Future Directions
The ability of this compound to potently degrade CDK8 and CDK19 positions it as a valuable tool for studying the biological functions of these kinases and as a potential therapeutic agent for a range of diseases.
-
Oncology: Given the role of CDK8/19 in various cancers, this compound could be explored as a treatment for tumors dependent on the transcriptional programs regulated by these kinases.
-
Immunology and Inflammation: The involvement of CDK8/19 in inflammatory signaling pathways suggests that this compound may have applications in autoimmune and inflammatory disorders.
-
Infectious Diseases: As CDK8/19 have been implicated in the replication of certain viruses, this compound could represent a novel antiviral strategy.
Future research should focus on a more comprehensive preclinical evaluation of this compound, including its efficacy in various in vivo disease models, detailed pharmacokinetic and pharmacodynamic studies, and a thorough assessment of its safety profile. The identification of predictive biomarkers for sensitivity to this compound will also be crucial for its clinical development.
Conclusion
This compound is a potent PROTAC degrader of CDK8 and CDK19 that holds significant promise as a novel therapeutic agent. Its mechanism of action, which involves hijacking the cell's ubiquitin-proteasome system, offers a distinct advantage over traditional kinase inhibitors. While the publicly available data is currently limited, the initial findings warrant further investigation into the full therapeutic potential of this compound. This technical guide provides a foundational understanding for researchers and drug developers interested in this exciting new molecule.
References
SNX7886: A Technical Overview of its Impact on Transcription Regulation via Targeted Degradation of CDK8/CDK19
Abstract
SNX7886 is a potent, cell-active Proteolysis Targeting Chimera (PROTAC) designed to induce the selective degradation of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19.[1][2] These kinases are critical components of the Mediator complex, a master regulator of gene transcription that bridges transcription factors and RNA Polymerase II. By removing CDK8 and CDK19 proteins rather than merely inhibiting their kinase activity, this compound provides a powerful tool to dissect their functions and offers a distinct therapeutic modality. This document outlines the mechanism of action of this compound, its effects on transcriptional pathways, and provides detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound is a heterobifunctional molecule. It consists of a ligand that binds to CDK8/CDK19, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (this compound, CDK8/19, E3 Ligase) leads to the polyubiquitination of the target kinase, marking it for degradation by the 26S proteasome.[3][4] This degradation-based mechanism distinguishes it from traditional small-molecule inhibitors, which only block the catalytic function of the target.
Figure 1: PROTAC Mechanism of this compound.
Impact on Transcription Regulation
CDK8 and CDK19 are subunits of the kinase module of the Mediator complex, which also includes MED12, MED13, and Cyclin C (CCNC).[5] This module reversibly associates with the core Mediator complex to regulate the function of RNA Polymerase II (Pol II).
The primary roles of the CDK8/19 module in transcription include:
-
Phosphorylation of Transcription Factors: CDK8/19 can directly phosphorylate a range of transcription factors, including STATs, SMADs, and E2F1, thereby modulating their stability and activity.[5]
-
Regulation of Pol II: The kinases can phosphorylate the C-terminal domain (CTD) of Pol II, influencing the initiation and elongation phases of transcription.[5][6]
-
Super-Enhancer Function: The Mediator complex is heavily enriched at super-enhancers (SEs), which are clusters of regulatory elements driving high-level expression of key cell identity and oncogenes.[7][8] CDK8 activity can both positively and negatively regulate the output of these SE-driven genes depending on the cellular context.[7][8]
By degrading CDK8 and CDK19, this compound removes these regulatory functions. This can lead to significant changes in the expression of genes controlled by major signaling pathways such as NFκB, HIF1α, STAT, and TGF-β.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTACs | TargetMol [targetmol.com]
- 3. Targeted Degradation of Transcription Factors by TRAFTACs: TRAnscription Factor Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Undruggable: Recent Progress in PROTAC-Induced Transcription Factor Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Discovery and Development of SNX7886: A Technical Guide to a Novel CDK8/19 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of SNX7886, a potent and selective PROTAC (Proteolysis-Targeting Chimera) degrader of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. This document details the scientific rationale for targeting these kinases, the molecular design of this compound, and the experimental methodologies used to characterize its activity.
Introduction: Targeting the Transcriptional Regulators CDK8 and CDK19
Cyclin-dependent kinase 8 (CDK8) and its close homolog CDK19 are key components of the Mediator complex, a crucial molecular bridge that connects gene-specific transcription factors to the RNA polymerase II machinery.[1] In this capacity, they act as transcriptional co-regulators that can either activate or repress gene expression, thereby influencing a wide range of cellular processes.[1]
Dysregulation of CDK8 and CDK19 has been implicated in the pathogenesis of numerous cancers, including those of the colon, breast, and prostate, as well as in leukemia.[1][2][3] These kinases modulate several key oncogenic signaling pathways, such as the Wnt/β-catenin, STAT, and NF-κB pathways.[1][4] Consequently, there is significant interest in developing therapeutic agents that target CDK8 and CDK19.
PROTAC technology offers a distinct advantage over traditional small-molecule inhibitors. While inhibitors block the catalytic activity of a kinase, a PROTAC can induce the degradation of the entire protein, thereby eliminating both its kinase and non-catalytic scaffolding functions.[5][6][7] this compound was developed as a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of CDK8 and CDK19.[5][8]
Molecular Design and Mechanism of Action of this compound
This compound is a PROTAC that, like others in its class, consists of three key components: a ligand that binds to the target proteins (CDK8/19), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][9] In the case of this compound, it utilizes a selective CDK8/19 kinase inhibitor as the targeting moiety and a ligand for the Cereblon (CRBN) E3 ligase.[6][8]
The mechanism of action for this compound follows the catalytic cycle characteristic of PROTACs. The molecule first forms a ternary complex by simultaneously binding to CDK8/19 and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated CDK8/19 is then recognized and degraded by the proteasome, while this compound is released to repeat the cycle.
Quantitative Data for this compound
Publicly available data on this compound demonstrates its potent degradation activity against its target kinases.
| Compound | Cell Line | Target Protein | Degradation (%) | Reference |
| This compound | 293 | CDK8 | 90% | [10][11] |
| This compound | 293 | CDK19 | 80% | [10][11] |
Further studies have reported DC50 values (the concentration required to induce 50% degradation) for potent CDK8/19 PROTACs in the range of 10-20 nM in various cell types.[6] In vivo studies using a murine colon carcinoma model showed that oral administration of a related PROTAC at 20 mg/kg led to degradation of CDK8 in the tumor tissue.[5]
Signaling Pathways Modulated by CDK8/19
This compound, by degrading CDK8 and CDK19, is expected to impact multiple signaling pathways that are critical for cancer cell proliferation and survival.
Experimental Protocols and Workflows
The characterization of a PROTAC degrader like this compound involves a series of in vitro and in vivo assays to determine its binding affinity, degradation efficacy, cellular effects, and therapeutic potential.
Binding Affinity Assays
Determining the binding affinity of the PROTAC to both its target protein and the E3 ligase is a critical first step. This is often done using biophysical assays such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).[12][][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 3. Identifying Cancers Impacted by CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2023081452A1 - Small-molecule degraders of cdk8 and cdk19 - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | PROTACs | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
SNX7886: A Technical Deep Dive into its Specificity for CDK8 versus CDK19
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the specificity of SNX7886, a potent Proteolysis Targeting Chimera (PROTAC), for Cyclin-Dependent Kinase 8 (CDK8) versus its close paralog, Cyclin-Dependent Kinase 19 (CDK19). Understanding this specificity is critical for the development of targeted therapies leveraging the degradation of these key transcriptional regulators.
Quantitative Analysis of this compound-Mediated Degradation
This compound is a heterobifunctional molecule designed to induce the degradation of its target proteins. It is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a moiety that targets the ATP-binding pocket of CDK8 and CDK19. This targeted recruitment leads to the ubiquitination and subsequent proteasomal degradation of CDK8 and CDK19.
Quantitative analysis of the degradation induced by this compound reveals a preferential, albeit potent, degradation of both CDK8 and CDK19. The half-maximal degradation concentration (DC50) serves as a key metric for the potency of a PROTAC. The following table summarizes the DC50 values for this compound (referred to as IA7886 in the cited patent) in HEK-293 cells.
| Target Protein | DC50 (nM)[1] |
| CDK8 | 2.8 |
| CDK19 | 10 |
These data indicate that this compound is a highly potent degrader of both CDK8 and CDK19, with a slight preference for CDK8. In cellular assays using 293 cells, this compound has been shown to achieve 90% degradation of CDK8 and 80% degradation of CDK19[2][3].
Experimental Protocols
The determination of this compound's specificity and potency relies on robust experimental methodologies. The following is a detailed protocol for a typical Western Blot-based protein degradation assay used to quantify the degradation of CDK8 and CDK19.
Western Blot Protocol for Measuring PROTAC-Mediated Protein Degradation
Objective: To quantify the dose-dependent degradation of CDK8 and CDK19 in cells treated with this compound.
Materials:
-
Cell Culture: HEK-293 cells (or other relevant cell line)
-
Reagents:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
-
Equipment:
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CDK8, CDK19, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK-293 cells in appropriate culture plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with inhibitors.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK8, CDK19, and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels of CDK8 and CDK19 to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the concentration of this compound to determine the DC50 value.
-
Signaling Pathways and Experimental Workflow
CDK8/19 Signaling Pathway
CDK8 and CDK19 are key components of the Mediator complex, a multi-protein assembly that acts as a bridge between transcription factors and RNA Polymerase II, thereby regulating gene expression. The following diagram illustrates the role of CDK8 and CDK19 within this complex.
Caption: Role of CDK8 and CDK19 within the Mediator Complex in regulating transcription.
Experimental Workflow for Assessing this compound Specificity
The logical flow of experiments to determine the specificity of this compound for CDK8 versus CDK19 is depicted in the following diagram.
References
Methodological & Application
Application Notes and Protocols for SNX7886 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX7886 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] As components of the Mediator complex, CDK8 and CDK19 play crucial roles in the regulation of signal-induced transcription.[3][4] Dysregulation of these kinases has been implicated in various diseases, including cancer, making them attractive therapeutic targets. This compound offers a powerful tool for studying the biological functions of CDK8 and CDK19 and for exploring their potential as therapeutic targets.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, including methodologies for assessing its impact on cell viability and protein expression.
Mechanism of Action
This compound functions as a PROTAC, a bifunctional molecule that simultaneously binds to the target proteins (CDK8/CDK19) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK8 and CDK19, marking them for degradation by the proteasome. This targeted protein degradation approach allows for the potent and sustained silencing of CDK8/CDK19 activity.
Signaling Pathway
CDK8 and CDK19 are key components of the Mediator kinase module, which regulates the activity of RNA polymerase II and various transcription factors. These kinases are known to co-activate several signaling pathways, including those driven by STATs, NF-κB, SMADs, and HIF1α.[3][4] By inducing the degradation of CDK8 and CDK19, this compound is expected to modulate the transcriptional programs downstream of these signaling pathways.
Caption: this compound mechanism of action and its impact on downstream signaling.
Data Presentation
Table 1: Degradation Efficiency of this compound in 293 Cells
| Cell Line | Target Protein | Degradation (%) | Reference |
| 293 | CDK8 | 90% | [1][2] |
| 293 | CDK19 | 80% | [1][2] |
Table 2: Recommended Concentration Range for In Vitro Studies
| Assay Type | Recommended Concentration | Incubation Time |
| Western Blot | 10 nM - 1 µM | 4 - 24 hours |
| Cell Viability (e.g., MTT) | 1 nM - 10 µM | 24 - 72 hours |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing mammalian cells and treating them with this compound. The following is a general guideline and may need to be optimized for specific cell lines.
Materials:
-
Mammalian cell line of interest (e.g., 293 cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (store stock solutions at -20°C or -80°C)[1]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture cells in complete growth medium at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays) at a density that will allow for logarithmic growth during the experiment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Allow cells to adhere and resume logarithmic growth for 24 hours after seeding.
-
Remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours for protein degradation analysis, 72 hours for cell viability).
-
Caption: A generalized workflow for in vitro experiments using this compound.
Western Blotting for CDK8/CDK19 Degradation
This protocol is for assessing the degradation of CDK8 and CDK19 following treatment with this compound.[5][6][7]
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK8, anti-CDK19, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[8][9][10]
Materials:
-
Cells seeded and treated in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Storage and Handling
-
Powder: Store at -20°C for up to 3 years.[2]
-
In solvent: Store at -80°C for up to 1 year.[2] Stock solutions in DMSO can be stored at -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles.
Disclaimer: All products mentioned are for research use only and are not intended for human consumption. Please refer to the manufacturer's safety data sheet for handling and disposal information. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTACs | TargetMol [targetmol.com]
- 3. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. bio-rad.com [bio-rad.com]
- 6. origene.com [origene.com]
- 7. ptglab.com [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
Measuring SNX7886-Induced Protein Degradation: An Application Note and Protocol for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing Western blotting to quantify the degradation of target proteins induced by the small molecule degrader, SNX7886. This compound is a potent Proteolysis Targeting Chimera (PROTAC) that mediates the degradation of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] This protocol offers a detailed, step-by-step methodology for cell culture and treatment, sample preparation, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis. Furthermore, this guide includes visual diagrams of the experimental workflow and the underlying signaling pathway, alongside structured tables for clear data presentation.
Introduction to this compound-Mediated Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic strategy. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is a PROTAC designed to specifically target CDK8 and CDK19 for degradation.[1][3] Western blotting is a fundamental and widely used technique to measure changes in protein levels, making it an essential tool for evaluating the efficacy of degraders like this compound.[4][5]
Signaling Pathway of this compound-Induced Degradation
This compound functions by forming a ternary complex between the target proteins (CDK8/CDK19) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.
Caption: this compound-mediated degradation of CDK8/CDK19.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the major steps in the Western blot protocol to assess this compound-induced protein degradation.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol is designed for cultured cells and can be adapted for various cell lines.
Materials and Reagents
-
Cell Line: A human cell line expressing CDK8 and CDK19 (e.g., 293T, HCT116).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer or a similar buffer is recommended for whole-cell lysates.[6][7][8][9] Supplement with protease and phosphatase inhibitors immediately before use.[10][11]
-
Protein Quantification Assay: BCA or Bradford assay kit.[12][13][14]
-
Laemmli Sample Buffer (4X): For sample preparation before loading.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels of an appropriate percentage to resolve CDK8/CDK19.[15][16]
-
Running Buffer (1X): For SDS-PAGE.
-
Transfer Buffer (1X): For transferring proteins to a membrane.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-CDK8 antibody
-
Rabbit anti-CDK19 antibody
-
Mouse or Rabbit anti-GAPDH, anti-β-actin, or anti-β-tubulin antibody (for loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent.
-
Wash Buffer: TBST.
Cell Culture and Treatment
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Dose-Response: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat the cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
Sample Preparation
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[17]
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Lysate Preparation for Loading:
-
Based on the protein concentration, dilute the lysates to the same concentration using lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to the protein lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge briefly before loading onto the gel.
-
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) into each well of the SDS-PAGE gel.[4]
-
Include a pre-stained protein ladder to monitor migration and estimate molecular weights.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. PVDF membranes are often recommended for their durability, especially if stripping and reprobing is planned.[19]
-
Immunodetection
-
Blocking:
-
After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-CDK8 or anti-CDK19) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[20]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection and Data Analysis
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Reprobing for Loading Control:
-
Data Analysis:
-
Use densitometry software to quantify the band intensities for the target protein and the loading control.[18]
-
Normalize the band intensity of the target protein to the band intensity of the loading control for each sample.[18]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Dose-Response of this compound on CDK8 and CDK19 Degradation
| This compound Conc. (nM) | Normalized CDK8 Level (% of Control) | Normalized CDK19 Level (% of Control) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 85 | 90 |
| 10 | 50 | 60 |
| 100 | 15 | 25 |
| 1000 | 5 | 10 |
Table 2: Time-Course of this compound-Induced CDK8 and CDK19 Degradation
| Time (hours) | Normalized CDK8 Level (% of Control) | Normalized CDK19 Level (% of Control) |
| 0 | 100 | 100 |
| 2 | 90 | 95 |
| 4 | 70 | 80 |
| 8 | 40 | 55 |
| 16 | 20 | 30 |
| 24 | 10 | 15 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Low protein abundance | Increase the amount of protein loaded.[20] | |
| Antibody concentration too low | Optimize primary and secondary antibody concentrations. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentrations. | |
| Uneven Bands | Uneven gel polymerization | Ensure gels are poured and polymerize evenly. |
| Air bubbles during transfer | Carefully remove any air bubbles between the gel and the membrane during transfer setup. | |
| Inconsistent Loading | Inaccurate protein quantification | Be meticulous with the protein quantification assay and sample loading. Always normalize to a loading control.[18] |
Conclusion
This application note provides a robust and detailed protocol for the quantitative analysis of this compound-induced degradation of CDK8 and CDK19 using Western blotting. By following this guide, researchers can reliably assess the potency and kinetics of novel protein degraders, a critical step in drug discovery and development. Consistent and accurate results depend on careful execution of each step, from sample preparation to data analysis.[23][24][25]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTACs | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 7. biorbyt.com [biorbyt.com]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. 2bscientific.com [2bscientific.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - CL [thermofisher.com]
- 12. licorbio.com [licorbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. 12% SDS-PAGE Western Blot [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 18. abcam.com [abcam.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 21. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 22. home.sandiego.edu [home.sandiego.edu]
- 23. licorbio.com [licorbio.com]
- 24. content.protocols.io [content.protocols.io]
- 25. licorbio.com [licorbio.com]
Application Notes and Protocols for Mass Spectrometry Sample Preparation with SNX7886 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX7886 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] As crucial components of the Mediator complex, CDK8 and CDK19 are transcriptional regulators implicated in various signaling pathways, including Wnt, TGF-β, and STAT, and are attractive therapeutic targets in oncology.[4][5] This document provides detailed application notes and protocols for the preparation of samples treated with this compound for mass spectrometry-based quantitative proteomics analysis. These protocols are designed to enable researchers to accurately quantify the degradation of CDK8 and CDK19, as well as to assess the global proteomic effects of this compound treatment.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to CDK8/19 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK8 and CDK19, marking them for degradation by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional small molecule inhibition.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of this compound treatment. Researchers should generate their own dose-response and time-course data to confirm these effects in their specific cellular models.
Table 1: Dose-Response of this compound on CDK8 and CDK19 Degradation in 293 Cells (24-hour treatment)
| This compound Concentration (nM) | % CDK8 Degradation (Normalized to Vehicle) | % CDK19 Degradation (Normalized to Vehicle) |
| 1 | 15% | 10% |
| 10 | 45% | 35% |
| 100 | 90% | 80% |
| 500 | >95% | >90% |
| 1000 | >98% | >95% |
Note: The data presented in this table are representative and should be confirmed experimentally.
Table 2: Time-Course of CDK8 and CDK19 Degradation with 100 nM this compound in 293 Cells
| Treatment Time (hours) | % CDK8 Degradation (Normalized to Vehicle) | % CDK19 Degradation (Normalized to Vehicle) |
| 1 | 20% | 15% |
| 4 | 60% | 50% |
| 8 | 85% | 75% |
| 16 | >90% | >85% |
| 24 | >90% | 80% |
Note: The data presented in this table are representative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., 293 cells) in a suitable culture vessel (e.g., 6-well plate or 10 cm dish) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 1 nM to 1000 nM) and a vehicle control (DMSO) for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and a vehicle control for various durations (e.g., 1, 4, 8, 16, 24 hours).
-
-
Cell Harvest: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further processing.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, supplemented with protease and phosphatase inhibitors).
-
Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the samples to room temperature.
-
Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
-
Protein Digestion:
-
Dilute the samples with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting and Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Use a C18 desalting column or stage tip to remove salts and detergents.
-
Wash the column with 0.1% TFA in water.
-
Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% formic acid in water for LC-MS/MS analysis.
-
Visualizations
Caption: Mechanism of action of this compound PROTAC degrader.
Caption: Simplified CDK8/19 signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for quantitative proteomics of this compound-treated cells.
References
Application Notes and Protocols for Utilizing SNX7886 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX7886 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3][4][5] These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription.[6][7] By degrading CDK8 and CDK19, this compound provides a powerful tool to investigate the downstream consequences of their removal on gene expression and chromatin architecture. Chromatin Immunoprecipitation (ChIP) is a robust technique used to probe protein-DNA interactions within the native chromatin context of the cell.[7][8] Coupling the use of this compound with ChIP assays allows for a detailed examination of how the degradation of CDK8/19 impacts the recruitment of transcription factors and the landscape of histone modifications at specific genomic loci.
These application notes provide a comprehensive guide for researchers on how to effectively use this compound in ChIP experiments to explore the functional role of CDK8/19 in transcriptional regulation.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to CDK8/19 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK8 and CDK19, marking them for degradation by the proteasome. This targeted degradation approach offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby ablating both its catalytic and non-catalytic functions.
Diagram of this compound Mechanism of Action
Caption: Workflow of this compound-induced degradation of CDK8/19.
Application of this compound in ChIP Assays
Utilizing this compound in a ChIP assay can elucidate the role of CDK8/19 in:
-
Transcription Factor Recruitment: CDK8/19 can influence the activity of various transcription factors such as STAT1, NF-κB, and others.[7][9][10] By degrading CDK8/19 with this compound, researchers can perform ChIP using antibodies against these transcription factors to determine if the absence of CDK8/19 alters their binding to target gene promoters or enhancers.
-
Histone Modifications: CDK8 has been implicated in the phosphorylation of histone H3 at serine 10 (H3S10ph), a mark associated with transcriptional activation.[3] A ChIP assay using an antibody against H3S10ph after this compound treatment can reveal the extent to which CDK8/19 contributes to this modification at specific genomic locations.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound based on available literature.
| Parameter | Cell Line | Value | Reference |
| Degradation Concentration (DC50) | Various | 10-20 nM | [11] |
| Effective Degradation Concentration | 293 cells | 30 nM | [7] |
| RNA-Seq Treatment Conditions | 293 cells | 200 nM for 72 hours | [8] |
| Time to Maximum Degradation | Human 293 & Murine CT26 cells | ~8 hours (with 100 nM of a similar PROTAC) | [12] |
Experimental Protocols
Protocol 1: ChIP Assay to Investigate the Effect of this compound on Transcription Factor Binding
This protocol details a ChIP experiment to assess the impact of CDK8/19 degradation by this compound on the binding of a transcription factor (e.g., STAT1) to a known target gene promoter.
Materials:
-
This compound (stored as a stock solution in DMSO)
-
Cell line of interest (e.g., 293 cells)
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers and wash buffers (standard ChIP-grade reagents)
-
ChIP-validated antibody against the transcription factor of interest (e.g., anti-STAT1)
-
Protein A/G magnetic beads
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis of the target gene promoter
Procedure:
-
Cell Treatment:
-
Plate cells to be 70-80% confluent on the day of the experiment.
-
Treat cells with the desired concentration of this compound (e.g., 10-200 nM) or DMSO (vehicle control) for a specified duration (e.g., 8-24 hours) to induce CDK8/19 degradation.
-
-
Cross-linking:
-
Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells using appropriate lysis buffers to isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The optimal shearing conditions should be determined empirically for each cell type.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-validated antibody against the transcription factor of interest. A mock immunoprecipitation with a non-specific IgG should be performed as a negative control.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a standard DNA purification kit.
-
Quantify the enrichment of the target DNA sequence using quantitative PCR (qPCR) with primers specific to the promoter of the gene of interest.
-
Diagram of ChIP Experimental Workflow
Caption: A streamlined workflow for a ChIP experiment using this compound.
Protocol 2: Investigating Histone Modifications Following CDK8/19 Degradation
This protocol is adapted to study changes in histone modifications, such as H3S10 phosphorylation, as a result of this compound treatment.
Procedure:
The procedure is identical to Protocol 1, with the key difference being the antibody used for immunoprecipitation.
-
Immunoprecipitation (Step 4): Use a ChIP-validated antibody specifically targeting the histone modification of interest (e.g., anti-phospho-Histone H3 (Ser10)).
Signaling Pathway Diagram
Diagram of a Potential Signaling Pathway Influenced by this compound
Caption: Hypothetical pathway affected by this compound-mediated CDK8/19 degradation.
This compound is a valuable chemical probe for dissecting the roles of CDK8 and CDK19 in gene regulation. By integrating this compound into ChIP assays, researchers can gain critical insights into how these kinases control the chromatin landscape and the binding of key transcription factors, ultimately influencing cellular function and disease states. The protocols and data presented here provide a solid foundation for designing and executing these informative experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | PROTACs | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2023081452A1 - Small-molecule degraders of cdk8 and cdk19 - Google Patents [patents.google.com]
Application Notes and Protocols for SNX7886 in 293T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX7886 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] These kinases are components of the Mediator complex and play crucial roles in the regulation of transcription by phosphorylating key signaling proteins, including STAT1. By hijacking the cell's ubiquitin-proteasome system, this compound offers a powerful tool to study the biological functions of CDK8 and CDK19 and presents a potential therapeutic strategy in diseases where these kinases are implicated. In 293 cells, this compound has been shown to degrade CDK8 by 90% and CDK19 by 80%.[1][2]
These application notes provide a comprehensive guide for determining the optimal concentration of this compound for use in 293T cells, including protocols for dose-response analysis, cytotoxicity assessment, and confirmation of target engagement.
Data Presentation
Table 1: Reported Activity of this compound in 293 Cells
| Parameter | Value | Cell Line | Reference |
| CDK8 Degradation | 90% | 293 | [1][2] |
| CDK19 Degradation | 80% | 293 | [1][2] |
| Effective Concentration | 200 nM (for 72h) | 293 | [3] |
Table 2: Experimental Parameters for Determining Optimal this compound Concentration
| Experiment | Parameter | Recommended Range | Purpose |
| Dose-Response | Concentration Range | 0.1 nM - 10 µM | To determine the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation). |
| Incubation Time | 4h, 8h, 12h, 24h, 48h, 72h | To identify the optimal treatment duration. | |
| Cytotoxicity Assay | Concentration Range | 0.1 nM - 100 µM | To determine the CC50 (concentration for 50% cytotoxicity). |
| Incubation Time | 24h, 48h, 72h | To assess the long-term impact on cell viability. | |
| Target Engagement | Downstream Marker | Phospho-STAT1 (Ser727) | To confirm the biological activity of this compound on the CDK8/19 signaling pathway. |
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to CDK8/19 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target kinases. The degradation of CDK8/19 impacts multiple downstream signaling pathways by altering the transcriptional landscape. One key downstream effector is the transcription factor STAT1, which is phosphorylated at serine 727 by CDK8.[4]
Caption: Mechanism of this compound-induced degradation of CDK8/19 and its effect on STAT1 signaling.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration (Dose-Response)
This protocol outlines the steps to determine the DC50 and Dmax of this compound in 293T cells.
Caption: Workflow for determining the optimal concentration of this compound.
Materials:
-
293T cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-CDK8, anti-CDK19, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed 293T cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 1, 10, 100, 1000, and 10000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK8, CDK19, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CDK8 and CDK19 band intensities to the loading control.
-
Plot the normalized protein levels against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Cytotoxicity Assay
This protocol is to determine the cytotoxic effect of this compound on 293T cells.
Materials:
-
293T cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed 293T cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Add 100 µL of the this compound dilutions to the respective wells. Incubate for 24, 48, or 72 hours.
-
Cell Viability Measurement: At the end of the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the CC50 value.
-
Protocol 3: Verification of Biological Activity
This protocol confirms the on-target effect of this compound by assessing the phosphorylation of a known CDK8 downstream target, STAT1.
Materials:
-
293T cells
-
Complete culture medium
-
This compound
-
Interferon-gamma (IFN-γ) or other STAT1 activator
-
Lysis buffer with phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total-STAT1
Procedure:
-
Cell Treatment: Treat 293T cells with the determined optimal concentration of this compound (or a range around the DC50) for the optimal duration. Include a vehicle control.
-
STAT1 Activation: During the last 30 minutes of this compound treatment, stimulate the cells with IFN-γ (or another appropriate stimulus) to induce STAT1 phosphorylation.
-
Cell Lysis and Western Blot: Lyse the cells and perform a Western blot as described in Protocol 1, using antibodies against phospho-STAT1 (Ser727) and total STAT1.
-
Data Analysis: Compare the levels of phosphorylated STAT1 in this compound-treated cells to the vehicle-treated control. A decrease in phospho-STAT1 (Ser727) levels upon this compound treatment indicates successful target engagement and inhibition of CDK8 activity.
Troubleshooting
-
No or weak degradation:
-
Suboptimal concentration or time: Perform a detailed dose-response and time-course experiment.
-
Low E3 ligase expression: Confirm the expression of the relevant E3 ligase in 293T cells.
-
Compound instability: Ensure proper storage and handling of the this compound stock solution.
-
-
High cytotoxicity:
-
Concentration too high: Use a lower concentration of this compound. The optimal concentration for degradation should be significantly lower than the CC50.
-
Solvent toxicity: Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
By following these protocols, researchers can confidently determine the optimal concentration of this compound for their experiments in 293T cells and effectively utilize this potent PROTAC to investigate the roles of CDK8 and CDK19 in cellular processes.
References
Application Notes and Protocols: SNX7886 in Combination with Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing SNX7886, a potent proteolysis-targeting chimera (PROTAC) degrader of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), in combination with other kinase inhibitors for cancer therapy.
Introduction
This compound is a bifunctional molecule that induces the selective degradation of CDK8 and CDK19 through the ubiquitin-proteasome system. CDK8 and CDK19 are transcriptional regulators implicated in various oncogenic signaling pathways. Their degradation offers a therapeutic strategy to overcome resistance and enhance the efficacy of targeted therapies. Preclinical evidence suggests that combining this compound with inhibitors of key signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, can lead to synergistic anti-tumor effects.
Rationale for Combination Therapies
The therapeutic potential of combining this compound with other kinase inhibitors is rooted in the intricate crosstalk between cellular signaling pathways.
-
Overcoming Adaptive Resistance: Cancer cells often develop resistance to targeted therapies by activating alternative survival pathways. For instance, inhibition of the MAPK/ERK pathway can lead to adaptive transcriptional reprogramming, a process that can be counteracted by the degradation of CDK8/19, which are key regulators of transcription.
-
Synergistic Inhibition of Oncogenic Signaling: Co-targeting distinct but interconnected oncogenic pathways can result in enhanced tumor cell killing. The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth and survival. Preclinical studies have shown that combining CDK8/19 inhibition with AKT or mTOR inhibitors leads to synergistic anti-proliferative effects in cancer models.[1]
-
Modulation of the Tumor Microenvironment: CDK8/19 have been implicated in regulating the tumor microenvironment, including the function of stromal cells and immune cells.[1] Combining this compound with other kinase inhibitors may therefore not only directly impact tumor cells but also modulate the surrounding microenvironment to be less supportive of tumor growth.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the combination of CDK8/19 inhibitors with other kinase inhibitors. While these studies did not use this compound specifically, they utilized selective CDK8/19 inhibitors with a similar mechanism of action, providing a strong rationale for the application of this compound in similar combination settings.
Table 1: In Vitro Synergistic Effects of CDK8/19 Inhibitors with PI3K/AKT/mTOR Pathway Inhibitors in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | CDK8/19 Inhibitor | PI3K/AKT/mTOR Inhibitor | Combination Effect | Synergy Score |
| MDA-MB-468 | SNX631 (500 nM) | Everolimus (10 nM) | Synergistic Inhibition of Cell Growth | Statistically Significant[1] |
| MDA-MB-468 | SNX631 (500 nM) | Capivasertib (1 µM) | Synergistic Inhibition of Cell Growth | Statistically Significant[1] |
| BT-549 | SNX631 (500 nM) | Everolimus | Increased Efficacy of Everolimus | Not explicitly quantified[1] |
| MDA-MB-231 | SNX631 | Everolimus | Synergistic Increase in Efficacy | Not explicitly quantified[1] |
Table 2: In Vitro Synergistic Effects of CDK8/19 Inhibitors with HER2-Targeting Kinase Inhibitors in HER2+ Breast Cancer Cell Lines
| Cell Line | CDK8/19 Inhibitor | HER2 Inhibitor | Combination Effect |
| Multiple HER2+ BrCa cell lines | Senexin B, SNX631 | Lapatinib | Synergistic Interaction[2] |
| Multiple HER2+ BrCa cell lines | Senexin B, SNX631 | Trastuzumab | Synergistic Interaction[2] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the combination of this compound with other kinase inhibitors.
Protocol 1: Cell Viability and Synergy Analysis
This protocol is designed to assess the anti-proliferative effects of this compound in combination with another kinase inhibitor and to determine if the combination is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell line of interest
-
This compound
-
Kinase inhibitor of interest (e.g., an AKT inhibitor, MAPK inhibitor)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the kinase inhibitor of interest, both alone and in combination at a constant ratio. Treat the cells with the drug solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the IC50 values for each drug alone.
-
Use synergy analysis software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol is used to investigate the molecular mechanisms underlying the observed synergistic effects by examining the phosphorylation status and protein levels of key signaling molecules.
Materials:
-
Cancer cell line of interest
-
This compound
-
Kinase inhibitor of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-S6, S6, CDK8, CDK19, STAT1, p-STAT1, STAT3, p-STAT3) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound, the kinase inhibitor of interest, or the combination for a specified time (e.g., 6 or 48 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the treatments on protein expression and phosphorylation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Rationale for combining this compound with other kinase inhibitors.
Caption: General experimental workflow for evaluating combination therapies.
Caption: Simplified signaling crosstalk and points of intervention.
References
Application Notes and Protocols for In Vivo Administration of SNX7886 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNX7886 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] These kinases are key components of the Mediator complex, which plays a critical role in regulating gene transcription. Dysregulation of CDK8 and CDK19 has been implicated in various diseases, including cancer, making them attractive therapeutic targets. This document provides a generalized protocol for the in vivo administration of this compound in mouse models based on available data and common practices for similar compounds. It is crucial to note that a specific, peer-reviewed, and detailed in vivo administration protocol for this compound has not been identified in the public domain. Therefore, the following information should be considered as a starting point and requires optimization for specific experimental contexts.
Mechanism of Action
This compound functions as a heterobifunctional molecule. One end of the molecule binds to the target proteins, CDK8 and CDK19, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of CDK8 and CDK19, marking them for degradation by the proteasome. The degradation of these kinases modulates the transcription of genes involved in various cellular processes.
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced degradation of CDK8/19.
In Vivo Administration Protocol (General Guidance)
The following protocol is a generalized guideline based on information from commercial suppliers and protocols for similar small molecule inhibitors used in mouse models. Researchers must perform dose-response and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.
Materials
-
This compound (CAS: 2924557-42-4)
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline or PBS)
-
Sterile syringes and needles (appropriate gauge for the chosen administration route)
-
Animal balance
-
Appropriate mouse strain for the disease model (e.g., immunodeficient mice such as NSG for xenograft models)
Formulation Preparation
A common vehicle for administering hydrophobic compounds in vivo is a mixture of solvents. An example formulation provided by a commercial supplier is as follows[1]:
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline/PBS/ddH₂O | 60% |
Preparation Steps:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix well.
-
Finally, add Saline, PBS, or ddH₂O to the final volume and mix until a clear solution is obtained.
-
Prepare the formulation fresh before each administration or store appropriately as determined by stability studies.
Dosing and Administration
The appropriate dosage and administration route will depend on the specific mouse model and the therapeutic window of the compound.
| Parameter | Recommendation (Example) |
| Dosage | 10 mg/kg (This is an example and must be optimized) |
| Administration Route | Oral (p.o.), Intraperitoneal (i.p.), or Subcutaneous (s.c.) |
| Frequency | Once daily (q.d.) or as determined by pharmacokinetic studies |
| Volume | Typically 100 µL for a 20g mouse (adjust based on weight) |
Experimental Workflow Example:
Caption: A generalized workflow for an in vivo efficacy study.
Pharmacokinetic and Pharmacodynamic Considerations
-
Pharmacokinetics (PK): It is essential to perform PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This data will inform the optimal dosing schedule to maintain therapeutic concentrations at the target site.
-
Pharmacodynamics (PD): To confirm the mechanism of action in vivo, researchers should assess the degradation of CDK8 and CDK19 in tumor and/or surrogate tissues at various time points after this compound administration. This can be achieved through techniques such as Western blotting or immunohistochemistry.
Safety and Toxicology
Preliminary toxicology studies are necessary to determine the maximum tolerated dose (MTD) and to monitor for any adverse effects. This typically involves observing changes in body weight, clinical signs of distress, and histopathological analysis of major organs at the end of the study.
Summary of Key Experimental Parameters (Hypothetical)
The following table summarizes hypothetical experimental parameters that should be defined and optimized for a specific study.
| Parameter | Description | Example Value |
| Animal Model | Specific mouse strain and disease model. | Female athymic nude mice (6-8 weeks old) with subcutaneous human tumor xenografts. |
| Housing | Environmental conditions for the animals. | Standardized temperature, humidity, and light/dark cycle with ad libitum access to food and water. |
| Formulation | Vehicle used to dissolve and administer this compound. | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline. |
| Dosage | Concentration of this compound administered. | 10 mg/kg (to be optimized). |
| Route of Admin. | Method of drug delivery. | Intraperitoneal (i.p.) injection. |
| Dosing Schedule | Frequency and duration of treatment. | Once daily for 21 days. |
| Group Size | Number of animals per treatment group. | n = 8-10 mice per group. |
| Efficacy Readouts | Primary endpoints to measure treatment effect. | Tumor volume, tumor weight at endpoint, survival. |
| Toxicity Readouts | Measures of adverse effects. | Body weight, clinical observations, organ histology. |
| PD Readouts | Measures of target engagement. | CDK8/CDK19 protein levels in tumor tissue. |
Disclaimer
The information provided in these application notes is intended for guidance purposes only and is based on publicly available data for this compound and similar compounds. A definitive, peer-reviewed protocol for the in vivo administration of this compound is not currently available. Researchers are strongly advised to conduct their own optimization and validation studies to establish a suitable and effective protocol for their specific research needs. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression After SNX7886 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX7886 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] These kinases are key components of the Mediator complex, which plays a crucial role in the regulation of transcription.[1][3] By degrading CDK8 and CDK19, this compound offers a powerful tool to study the downstream consequences of their removal on gene expression. Aberrant activity of CDK8 and CDK19 has been implicated in various diseases, including cancer, making them attractive therapeutic targets.
This document provides detailed application notes and protocols for the analysis of gene expression changes in response to this compound treatment using quantitative Polymerase Chain Reaction (qPCR). The focus is on genes regulated by signaling pathways known to be influenced by CDK8/19, such as the STAT and NF-κB pathways.[1][4]
Signaling Pathways Modulated by this compound
This compound, by promoting the degradation of CDK8 and CDK19, impacts the transcriptional output of several key signaling pathways. CDK8 and CDK19 can act as co-activators for a number of transcription factors, including STATs (Signal Transducers and Activators of Transcription) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1][4] Therefore, treatment with this compound is expected to lead to a downregulation of genes that are positively regulated by these pathways.
References
- 1. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
troubleshooting SNX7886 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SNX7886 in vitro. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4] As a PROTAC, this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of its target proteins. It achieves this by simultaneously binding to CDK8/19 and an E3 ubiquitin ligase, thereby bringing the target protein into proximity with the ubiquitin machinery. This leads to the degradation of CDK8 and CDK19, rather than just their inhibition. In 293 cells, this compound has been shown to degrade 90% of CDK8 and 80% of CDK19.[1][2][3][4]
Q2: What are the primary solubility characteristics of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (108.45 mM).[1][2][3] However, like many PROTACs, it has low aqueous solubility.[5][6][7][8][] This can lead to precipitation when diluting a concentrated DMSO stock into aqueous solutions such as cell culture media or buffers.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is anhydrous (newly opened) DMSO.[1][2][3] It is advised to use ultrasonic treatment to aid dissolution.[1][2][3]
Q4: How should I store this compound stock solutions?
Once prepared, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2][3] The stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][2]
Troubleshooting Guide for In Vitro Solubility Issues
Q5: I observed precipitation after diluting my this compound DMSO stock into cell culture medium. What should I do?
This is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This can help to keep the compound in solution.
-
Pre-warm the medium: Pre-warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.
-
Increase the final DMSO concentration (with caution): While not ideal, a slightly higher final DMSO concentration may be necessary. However, it is crucial to determine the DMSO tolerance of your specific cell line. Most cell lines can tolerate DMSO up to 0.5%, but it is best to keep it at or below 0.1% if possible.[10][11][12] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a different formulation: For certain applications, specialized formulations containing solubilizing agents like PEG300 and Tween 80 might be considered, though this is more common for in vivo studies.[4]
Q6: What is the maximum recommended final DMSO concentration for in vitro assays?
The maximum tolerable DMSO concentration is cell line-dependent.[10][11][12] A general guideline is to keep the final DMSO concentration at or below 0.1% to minimize off-target effects.[10][11][12] However, some cell lines can tolerate up to 0.5% or even 1% for short-term assays.[10][11][12][13][14] It is highly recommended to perform a DMSO toxicity test on your specific cell line to determine the optimal concentration.
Q7: How can I prepare my working solutions to minimize the risk of precipitation?
A step-wise dilution approach is recommended. For example, to prepare a 1 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution of 100 µM by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting.
-
Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate dilution to 990 µL of pre-warmed cell culture medium.
Data Presentation
Table 1: this compound Solubility and Storage
| Parameter | Value | Reference |
| Solvent | DMSO | [1][2][3] |
| Solubility in DMSO | 100 mg/mL (108.45 mM) | [1][2][3] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | [1][2] |
Table 2: Recommended Maximum DMSO Concentrations in Cell Culture
| Cell Culture Condition | Recommended Max. DMSO Concentration | Reference |
| General Use (Minimal Effect) | ≤ 0.1% | [10][11][12] |
| Tolerable for Many Cell Lines | 0.5% | [10][12] |
| Upper Limit (Cell Line Dependent) | 1% | [11][12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, to a 1 mg vial of this compound (MW: 922.08 g/mol ), add 108.45 µL of DMSO.
-
Vortex the solution and use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C or -20°C as recommended.
Protocol 2: Western Blot Analysis of CDK8/19 Degradation
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare working solutions of this compound at various concentrations (e.g., 1, 10, 100 nM) and a vehicle control (DMSO) in pre-warmed cell culture medium.
-
Treat the cells with the this compound working solutions or the vehicle control for the desired time period (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blot analysis using primary antibodies against CDK8, CDK19, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the percentage of CDK8 and CDK19 degradation.
Visualizations
Caption: Simplified signaling pathways involving CDK8/19 and the mechanism of this compound-induced degradation.
Caption: Experimental workflow for preparing and using this compound in in vitro cellular assays.
Caption: Troubleshooting logic for addressing this compound precipitation in in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PROTACs | TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 14. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
overcoming the "hook effect" with SNX7886
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SNX7886, a potent and selective PROTAC degrader of CDK8 and CDK19.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). As a heterobifunctional molecule, this compound simultaneously binds to CDK8/19 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of CDK8/19, marking them for degradation by the proteasome. This event-driven pharmacology allows for the catalytic removal of the target proteins.
Q2: What is the "hook effect" and why is it observed with PROTACs like this compound?
A2: The "hook effect" is a phenomenon observed in dose-response experiments with PROTACs where, beyond an optimal concentration, increasing the concentration of the PROTAC leads to a decrease in its efficacy (i.e., less degradation of the target protein).[1] This results in a bell-shaped dose-response curve. The hook effect is caused by the formation of non-productive binary complexes at high concentrations of the PROTAC.[1] Either the PROTAC saturates the target protein (CDK8/19) or the E3 ligase, preventing the formation of the productive ternary complex necessary for degradation.
Q3: What are the known downstream signaling pathways affected by the degradation of CDK8/19?
A3: CDK8 and CDK19 are transcriptional co-regulators that are part of the Mediator complex. Their degradation can impact multiple signaling pathways involved in oncogenesis and cellular homeostasis. Key pathways include Wnt/β-catenin, TGF-β/SMAD, STAT, and NFκB signaling.[2][3][4] By degrading CDK8/19, this compound can modulate the expression of genes regulated by these pathways.
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C, protected from light. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: I am observing a decrease in CDK8/19 degradation at high concentrations of this compound (the "hook effect").
Likely Cause: Formation of unproductive binary complexes (this compound-CDK8/19 or this compound-E3 ligase) is preventing the formation of the productive ternary complex required for degradation.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Perform a dose-response experiment with a wider range of concentrations, including lower nanomolar and picomolar ranges. This will help to identify the optimal concentration for maximal degradation (Dmax) before the hook effect becomes prominent.
-
A typical starting point for a dose-response curve would be a 10-point, 3-fold serial dilution starting from 10 µM.
-
-
Time-Course Experiment:
-
At the optimal concentration and a higher concentration where the hook effect is observed, perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to understand the kinetics of degradation. It's possible that at higher concentrations, the kinetics of binary complex formation are faster than ternary complex formation.
-
-
Biophysical Assays for Ternary Complex Formation:
-
If available, utilize techniques like co-immunoprecipitation (Co-IP), surface plasmon resonance (SPR), or fluorescence resonance energy transfer (FRET) to directly measure the formation of the CDK8/19-SNX7886-E3 ligase ternary complex at various concentrations. This can confirm that the hook effect correlates with a decrease in ternary complex formation.
-
Problem 2: I am not observing significant degradation of CDK8/19 at any of the tested concentrations of this compound.
Likely Cause: This could be due to several factors, including issues with the experimental setup, cell line-specific characteristics, or the entire concentration range being in the hook effect region.
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Ensure that the this compound stock solution is correctly prepared and has been stored properly to prevent degradation.
-
Confirm the activity of antibodies used for Western blotting with appropriate positive and negative controls.
-
-
Cell Line Characterization:
-
Confirm that your cell line expresses both CDK8, CDK19, and the E3 ligase recruited by this compound at sufficient levels. E3 ligase expression can vary between cell lines.
-
-
Expand Concentration Range:
-
Test a much broader range of this compound concentrations, from picomolar to high micromolar, to ensure you are not missing a narrow optimal window.
-
-
Optimize Incubation Time:
-
The kinetics of degradation can be cell-line dependent. Perform a time-course experiment at a fixed concentration (e.g., the expected DC50) to determine the optimal treatment duration.
-
Problem 3: I am observing high variability in my cell viability assay results after treatment with this compound.
Likely Cause: Variability can arise from uneven cell seeding, edge effects in the microplate, or issues with reagent addition.
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding:
-
Properly resuspend cells before plating to ensure a homogenous cell suspension.
-
Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell settling.
-
-
Mitigate Edge Effects:
-
Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.
-
-
Consistent Reagent Addition:
-
Use a multichannel pipette for the addition of this compound and assay reagents to minimize timing differences between wells.
-
Ensure complete mixing of reagents in each well.
-
Quantitative Data
Table 1: this compound Degradation of CDK8 and CDK19 in HEK293 Cells
| Target Protein | Degradation (%) | DC50 (nM) | Cell Line | Treatment Time (hours) |
| CDK8 | ~90%[6] | 2.8 | HEK293 | Not Specified |
| CDK19 | ~80%[6] | 10 | HEK293 | Not Specified |
Table 2: Illustrative Dose-Response Data Exhibiting a Hook Effect
| This compound Concentration (nM) | % CDK8 Degradation (Hypothetical) |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 85% |
| 50 | 95% (Dmax) |
| 250 | 70% |
| 1000 | 40% |
| 5000 | 20% |
Experimental Protocols
Protocol 1: Western Blotting for CDK8/19 Degradation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired range of this compound concentrations (and a vehicle control, e.g., DMSO) for the determined optimal time.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK8, CDK19, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound (and a vehicle control).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of this compound-mediated degradation of CDK8/19.
Caption: Troubleshooting workflow for the hook effect.
Caption: Key signaling pathways modulated by CDK8/19 degradation.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PROTACs | TargetMol [targetmol.com]
why am I seeing incomplete degradation with SNX7886
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SNX7886.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). It is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to CDK8/19. By bringing the E3 ligase and the target proteins into close proximity, this compound facilitates the ubiquitination of CDK8 and CDK19, marking them for degradation by the proteasome. This leads to a reduction in the total cellular levels of these proteins.
Q2: What is the expected degradation efficiency of this compound?
In 293 cells, this compound has been shown to achieve up to 90% degradation of CDK8 and 80% degradation of CDK19.[1] However, the actual degradation efficiency can vary depending on the cell line, experimental conditions, and the duration of treatment.
Q3: How should I store and handle this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years.[2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[2] It is important to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Incomplete Degradation of CDK8/19 with this compound
Observing incomplete degradation of the target proteins is a common challenge in targeted protein degradation experiments. This guide provides a systematic approach to troubleshooting this issue.
Experimental Design and Compound Integrity
A primary reason for suboptimal degradation can be related to the experimental setup or the integrity of the compound itself.
Issue: Little to no degradation of CDK8/19 is observed.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM). | To identify the optimal concentration for maximal degradation (Dmax) and the half-maximal degradation concentration (DC50). High concentrations can lead to the "hook effect," where the formation of binary complexes (this compound-CDK8/19 or this compound-VHL) outcompetes the productive ternary complex (CDK8/19-SNX7886-VHL), leading to reduced degradation.[3] |
| Suboptimal Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, and 48 hours). | Degradation kinetics can vary between cell lines. A time-course experiment will determine the optimal treatment duration to observe maximal degradation. |
| This compound Instability | Ensure proper storage of this compound stock solutions (-80°C in an appropriate solvent like DMSO) and minimize freeze-thaw cycles.[1][4] Prepare fresh dilutions for each experiment. | This compound, like many small molecules, can degrade over time if not stored correctly, leading to reduced activity. |
| Low Cell Permeability | While this compound is designed to be cell-permeable, issues can arise in certain cell types. Consider using a positive control PROTAC known to be effective in your cell line. | Poor cell permeability will result in insufficient intracellular concentrations of this compound to induce degradation. |
Cellular Factors
The cellular environment plays a crucial role in the efficacy of PROTACs.
Issue: Degradation is observed, but it is not as complete as expected.
| Potential Cause | Troubleshooting Step | Rationale |
| Low E3 Ligase Expression | Confirm the expression of Cereblon (CRBN), the E3 ligase recruited by this compound, in your cell line using Western blot or qPCR. | The abundance of the E3 ligase is critical for efficient degradation.[5] If CRBN levels are low, this can be a rate-limiting factor. |
| High Target Protein Expression or Synthesis Rate | Measure the baseline expression levels of CDK8 and CDK19 in your cell line. Consider co-treatment with a protein synthesis inhibitor like cycloheximide (CHX) as a control experiment. | If the target proteins are highly expressed or rapidly synthesized, the degradation machinery may become saturated, leading to incomplete degradation. |
| Cell Line Specific Factors | Test this compound in a different cell line known to have robust CRBN expression (e.g., HEK293T). | Cellular context, including the presence of endogenous binding partners or post-translational modifications, can influence PROTAC efficacy. |
| Drug Efflux | Co-treat with an inhibitor of common drug efflux pumps (e.g., verapamil for P-glycoprotein/MDR1) to see if degradation is enhanced. | Cancer cell lines can upregulate drug efflux pumps, which can actively remove this compound from the cell, reducing its intracellular concentration. |
Potential Resistance Mechanisms
Prolonged treatment or inherent cellular characteristics can lead to resistance.
Issue: Initial degradation is observed, but it diminishes over time, or certain clones are resistant.
| Potential Cause | Troubleshooting Step | Rationale |
| Mutations in the E3 Ligase Complex | Sequence the CRBN gene in your resistant cell population to check for mutations that might impair this compound binding or E3 ligase function. | Mutations in the components of the E3 ligase complex are a known mechanism of acquired resistance to PROTACs. |
| Upregulation of Drug Efflux Pumps | Perform RNA-seq or qPCR to analyze the expression of ABC transporter genes (e.g., ABCB1/MDR1) in resistant cells compared to sensitive cells. | Increased expression of drug efflux pumps can lead to acquired resistance by reducing the intracellular concentration of the PROTAC. |
| Alterations in the Target Protein | Sequence the CDK8 and CDK19 genes to check for mutations that might prevent this compound binding. | While less common for PROTACs compared to traditional inhibitors, mutations in the target protein can still confer resistance. |
Experimental Protocols
Western Blotting Protocol for Assessing CDK8/19 Degradation
This protocol provides a detailed methodology for evaluating the degradation of CDK8 and CDK19 in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in fresh cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to fresh, pre-chilled tubes.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE:
-
Add 4x Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then with TBST (Tris-buffered saline with 0.1% Tween-20).
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies against CDK8, CDK19, and a loading control (e.g., GAPDH, β-actin, or Vinculin) diluted in the blocking buffer overnight at 4°C.
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software. Normalize the CDK8 and CDK19 band intensities to the loading control.
Visualizations
References
Technical Support Center: Optimizing SNX7886 Incubation Time for Maximal Degradation
Welcome to the technical support center for SNX7886, a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols to effectively utilize this compound and achieve maximal degradation of its target proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal system to selectively eliminate target proteins. It functions by simultaneously binding to CDK8 or CDK19 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the tagging of CDK8/CDK19 with ubiquitin, marking them for degradation by the proteasome.
Q2: What are the primary targets of this compound?
A2: The primary targets of this compound are CDK8 and its close homolog CDK19. It has been shown to induce potent degradation of both kinases in various cell lines.[1][2]
Q3: What is the optimal incubation time for maximal degradation with this compound?
A3: The optimal incubation time can vary depending on the cell line and experimental conditions. However, studies with a closely related compound (IA7886) have shown that maximal degradation of CDK8 in HEK-293 and CT26 cells is achieved at approximately 8 hours of treatment with a 100 nM concentration.[3] For initial experiments, a time-course study is recommended to determine the optimal kinetics in your specific model system.
Q4: What concentrations of this compound should I use?
A4: this compound is a highly potent degrader. In HEK-293 cells, the half-maximal degradation concentration (DC50) after a 24-hour treatment was determined to be 2.8 nM for CDK8 and 10 nM for CDK19.[3] A dose-response experiment is crucial to identify the optimal concentration for maximal degradation without inducing off-target effects or the "hook effect."
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target degradation. This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4] To avoid this, it is essential to perform a wide dose-response experiment to identify the concentration that yields maximal degradation.[4]
Data Presentation
This compound Degradation Efficiency
| Target | Cell Line | Concentration | Incubation Time | Degradation | Reference |
| CDK8 | 293 | 30 nM | Not Specified | ~90% | |
| CDK19 | 293 | 30 nM | Not Specified | ~80% | |
| CDK8 | HEK-293 | 2.8 nM (DC50) | 24 hours | 50% | [3] |
| CDK19 | HEK-293 | 10 nM (DC50) | 24 hours | 50% | [3] |
| CDK8 | 293 & CT26 | 100 nM | ~8 hours | Maximal Degradation | [3] |
Representative Time-Course of CDK8 Degradation
The following table is a representative example based on available data. Optimal times may vary.
| Incubation Time (hours) | CDK8 Protein Level (% of Control) |
| 0 | 100% |
| 2 | 60% |
| 4 | 30% |
| 8 | 10% (Maximal Degradation) |
| 12 | 15% |
| 24 | 20% |
Representative Dose-Response of CDK8 Degradation
The following table is a representative example based on available data. Optimal concentrations may vary.
| This compound Concentration (nM) | CDK8 Protein Level (% of Control) |
| 0 | 100% |
| 0.1 | 85% |
| 1 | 50% |
| 10 | 15% |
| 100 | 10% (Near Maximal Degradation) |
| 1000 | 25% (Potential Hook Effect) |
Experimental Protocols
Key Experiment: Time-Course and Dose-Response Analysis of this compound-mediated CDK8/CDK19 Degradation by Western Blot
This protocol outlines the steps to determine the optimal incubation time and concentration of this compound for maximal degradation of CDK8 and CDK19.
Materials:
-
This compound
-
Cell line of interest (e.g., HEK-293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-CDK8, anti-CDK19, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Proteasome inhibitor (e.g., MG132)
-
Neddylation inhibitor (e.g., MLN4924)
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Allow cells to adhere overnight.
-
-
This compound Treatment:
-
For Time-Course Experiment: Treat cells with a fixed, effective concentration of this compound (e.g., 30 nM or 100 nM) for various durations (e.g., 0, 2, 4, 8, 12, 24 hours).
-
For Dose-Response Experiment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a fixed, optimal incubation time (determined from the time-course experiment, e.g., 8 hours).
-
Include a vehicle control (e.g., DMSO) for all experiments.
-
-
Control Treatments (Optional but Recommended):
-
To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
To confirm the involvement of the Cullin-RING E3 ligase, pre-treat cells with a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours before adding this compound.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the prepared samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK8, CDK19, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the CDK8 and CDK19 band intensities to the loading control.
-
Plot the normalized protein levels against time or concentration to determine the optimal conditions for degradation.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound PROTAC.
Caption: Experimental workflow for optimizing this compound incubation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low degradation of CDK8/CDK19 | 1. Suboptimal Incubation Time or Concentration: The chosen time point or concentration may not be optimal for your cell line. 2. Low E3 Ligase Expression: The cell line may have low endogenous levels of CRBN. 3. Poor Cell Permeability: this compound may not be efficiently entering the cells. 4. Compound Instability: The compound may be degrading in the culture medium. | 1. Perform a full time-course (e.g., 2-48 hours) and dose-response (e.g., 0.1-1000 nM) experiment. 2. Verify CRBN expression in your cell line via Western blot or qPCR. If low, consider using a different cell line. 3. While this compound is designed to be cell-permeable, this can be cell-line dependent. Consider using permeabilization agents as a positive control, though this is not standard for degradation assays. 4. Assess the stability of this compound in your cell culture medium over the course of the experiment. |
| "Hook Effect" Observed | Excessive this compound Concentration: High concentrations favor the formation of non-productive binary complexes over the productive ternary complex. | Reduce the concentration of this compound. The optimal concentration is often in the low nanomolar range. A full dose-response curve is essential to identify the "sweet spot" for maximal degradation.[4] |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dilution or addition of this compound. 3. Uneven Protein Loading: Inconsistent amounts of protein loaded onto the gel. | 1. Ensure a homogenous cell suspension before seeding and be consistent with seeding density. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Perform accurate protein quantification (e.g., BCA assay) and ensure equal loading amounts. Always normalize to a reliable loading control. |
| Degradation is not rescued by proteasome inhibitor | Non-proteasomal Degradation or Off-target Effects: The observed decrease in protein levels may not be due to the intended PROTAC mechanism. | 1. Confirm the activity of your proteasome inhibitor. 2. Investigate if other degradation pathways (e.g., lysosomal) are involved. 3. Consider potential off-target effects of this compound at the concentrations used. |
References
SNX7886 Technical Support Center: Western Blot Troubleshooting
This technical support guide is designed for researchers and drug development professionals using SNX7886, a potent PROTAC (proteolysis-targeting chimera) that induces the degradation of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] A primary method for verifying the efficacy of this compound is to perform a Western blot to quantify the reduction in CDK8 and CDK19 protein levels.
A common challenge in this process is high background, which can obscure the specific protein bands and make it difficult to accurately interpret the degradation results.[3][4] This guide provides answers to frequently asked questions and detailed protocols to help you troubleshoot and resolve high background issues in your this compound Western blots.
Frequently Asked Questions (FAQs)
Q1: Why is my Western blot background uniformly high across the entire membrane?
High, uniform background is often a result of issues with blocking, antibody concentrations, or washing steps.[3] It occurs when the primary or secondary antibodies bind non-specifically across the surface of the membrane instead of only to the target protein.[5]
-
Insufficient Blocking : The blocking buffer's job is to occupy all the empty spaces on the membrane, preventing antibodies from sticking to them.[6] If this step is inadequate, you will see a generalized high background.
-
Antibody Concentration Too High : Using an excessive concentration of either the primary (anti-CDK8/CDK19) or secondary antibody is a very common cause of high background.[3][7]
-
Inadequate Washing : Washing steps are designed to remove unbound antibodies. If washes are too short or not frequent enough, excess antibodies will remain on the membrane, contributing to background noise.[3]
-
Membrane Drying : Allowing the membrane to dry out at any point during the process can cause irreversible and non-specific antibody binding, leading to a very high background.[4]
Q2: My background is high. Could the blocking step be the problem?
Yes, improper blocking is a primary suspect for high background.[5][6] Here’s how to troubleshoot it:
-
Optimize Blocking Agent : The two most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA).[3] If one is giving you high background, try switching to the other. Typically, a 3-5% solution in TBS-T or PBS-T is recommended.[5][8]
-
Increase Incubation Time/Temperature : If you are blocking for one hour at room temperature, try extending the time to two hours or incubating overnight at 4°C with gentle agitation.[5]
-
Ensure Freshness : Always use freshly prepared blocking buffer, as contamination or degradation can lead to issues.[7][9]
-
Phospho-Proteins : While you are likely detecting total CDK8/19 levels, if you were detecting phosphorylated proteins, it's critical to use BSA instead of milk. Milk contains the phosphoprotein casein, which can cross-react with phospho-specific antibodies.[4][9][10]
Q3: How do I know if my anti-CDK8/CDK19 primary or my secondary antibody concentration is too high?
Using too much antibody is a classic cause of high background.[3] The best practice is to perform a titration to find the optimal dilution. This is the "sweet spot" where you get a strong, specific signal with minimal background.[3]
-
Perform a Titration : Test a range of dilutions for your primary antibody while keeping the secondary antibody concentration constant.[10] For example, if the datasheet suggests 1:1000, try 1:500, 1:1000, 1:2000, and 1:5000.[10]
-
Secondary-Only Control : To check if the secondary antibody is the culprit, incubate a blot with only the secondary antibody (omit the primary antibody step).[4][11] If you still see high background, the secondary antibody concentration is too high or it is binding non-specifically.[4] Consider using a lower concentration or a pre-adsorbed secondary antibody.[12]
Q4: I see many non-specific bands in addition to a general high background. What could be the cause?
Non-specific bands suggest that the antibodies are binding to other proteins in the lysate besides your target (CDK8 or CDK19).[3]
-
Sample Degradation : If your protein samples have degraded, the antibody may recognize protein fragments, leading to multiple bands below the expected molecular weight.[3][12] Always prepare fresh lysates and use protease inhibitors.[12][13]
-
Antibody Specificity : The primary antibody may have low specificity. Try incubating the primary antibody at 4°C overnight, which can sometimes reduce non-specific binding.[14]
-
Protein Overload : Loading too much protein in each lane can cause smearing and increase the likelihood of non-specific antibody binding.[4][13] Aim for a total protein load of 20-30 µg per lane as a starting point.[10]
Q5: How can I optimize my washing steps to reduce background?
Vigorous washing is crucial for removing unbound antibodies.[3]
-
Increase Wash Duration and Number : Instead of three 5-minute washes, try four or five 10-minute washes.[3]
-
Increase Detergent Concentration : Most wash buffers (like TBS-T or PBS-T) contain 0.05% or 0.1% Tween-20. Increasing the Tween-20 concentration slightly can help reduce background.[10]
-
Use Ample Volume : Ensure the membrane is fully submerged and can move freely in a large volume of wash buffer during agitation.[5]
Data Presentation: Optimization Tables
Table 1: Example of Primary Antibody Titration for anti-CDK8
This table illustrates how to evaluate different antibody dilutions to find the optimal concentration that maximizes the specific signal for CDK8 while minimizing background noise.
| Primary Antibody Dilution (anti-CDK8) | Specific Signal Intensity (CDK8 Band) | Background Intensity | Signal-to-Noise Ratio | Comments |
| 1:500 | 9500 | 4500 | 2.1 | Very strong signal, but background is unacceptably high. |
| 1:1000 | 8200 | 2000 | 4.1 | Strong signal with moderate background. |
| 1:2000 | 6500 | 800 | 8.1 | Optimal. Clear signal with low background. |
| 1:5000 | 3100 | 500 | 6.2 | Signal is weaker, though background is very low. |
Table 2: Example Comparison of Blocking Buffers
This table shows a comparison between different blocking agents to determine which provides the best results for your specific antibody-antigen pair.
| Blocking Buffer | Incubation | Specific Signal Intensity (CDK8 Band) | Background Intensity | Signal-to-Noise Ratio |
| 5% Non-fat Milk in TBS-T | 1 hr, Room Temp | 5800 | 2500 | 2.3 |
| 5% BSA in TBS-T | 1 hr, Room Temp | 6500 | 800 | 8.1 |
| 3% BSA in TBS-T | 1 hr, Room Temp | 6100 | 1200 | 5.1 |
| Commercial Blocking Buffer | 1 hr, Room Temp | 6800 | 950 | 7.2 |
Visual Diagrams and Workflows
Diagram 1: Troubleshooting Workflow for High Background
This workflow provides a logical sequence of steps to diagnose and resolve high background issues in your Western blot experiments.
Caption: A step-by-step troubleshooting decision tree for high background.
Diagram 2: Mechanism of Action for this compound PROTAC
This diagram illustrates how this compound brings its target proteins (CDK8/19) to an E3 ligase for ubiquitination and subsequent degradation by the proteasome.
Caption: this compound forms a ternary complex to induce target degradation.
Diagram 3: Sources of Signal vs. Noise in Western Blot
This diagram conceptually separates the desired specific binding from the various sources of non-specific binding that create background noise.
Caption: Desired specific antibody binding vs. sources of background.
Experimental Protocols
Protocol 1: Standard Western Blot for Detecting CDK8/19 Degradation
-
Cell Lysis : Treat cells with desired concentrations of this compound for the appropriate time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[13] Keep samples on ice.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation : Normalize all samples to the same concentration with lysis buffer and 4x Laemmli sample buffer. Heat samples at 95-100°C for 5-10 minutes.[12]
-
SDS-PAGE : Load 20-30 µg of total protein per well onto an appropriate percentage polyacrylamide gel. Run the gel until the dye front reaches the bottom.[10]
-
Protein Transfer : Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane. Ensure the membrane is activated with methanol if using PVDF.
-
Blocking : Immediately after transfer, place the membrane in blocking buffer (e.g., 5% BSA in TBS with 0.1% Tween-20 (TBS-T)). Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[15]
-
Primary Antibody Incubation : Dilute the primary antibody (e.g., anti-CDK8 or anti-CDK19) in fresh blocking buffer to its pre-determined optimal concentration. Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing : Decant the primary antibody solution. Wash the membrane three to five times for 10 minutes each with a large volume of TBS-T with vigorous agitation.[3]
-
Secondary Antibody Incubation : Dilute the HRP-conjugated secondary antibody in fresh blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation. Protect the membrane from light from this point forward.
-
Final Washes : Repeat the washing step (Step 8) to thoroughly remove any unbound secondary antibody.
-
Detection : Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging : Capture the chemiluminescent signal using a CCD camera imager or X-ray film. Adjust exposure time to obtain a strong signal for your target protein without overexposing the blot, which can also increase background.[5]
Protocol 2: Rapid Antibody Titration via Dot Blot
A dot blot is a quick method to determine the optimal antibody concentrations without running a full Western blot.[16][17][18]
-
Prepare Lysate Dilutions : Prepare a serial dilution of your control cell lysate (e.g., from untreated cells) in PBS.
-
Spot onto Membrane : Cut a strip of nitrocellulose or PVDF membrane. Using a pipette, carefully spot 1-2 µL of each lysate dilution in a row onto the dry membrane. Allow the spots to dry completely.[17]
-
Create Replicate Strips : Create multiple identical strips to test different primary antibody concentrations simultaneously.
-
Block Membrane : Block all strips in blocking buffer for 1 hour at room temperature.[17]
-
Primary Antibody Incubation : Prepare different dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000) in blocking buffer. Place each membrane strip into a different primary antibody solution and incubate for 1 hour.[16]
-
Wash : Wash all strips 3 x 5 minutes in TBS-T.
-
Secondary Antibody Incubation : Incubate all strips in the same, single dilution of secondary antibody for 1 hour.
-
Final Wash and Detection : Wash the strips as before, then apply ECL reagent and image.
-
Analysis : Compare the strips to find the primary antibody dilution that gives the strongest signal on the lysate dots with the lowest background on the empty parts of the membrane.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTACs | TargetMol [targetmol.com]
- 3. clyte.tech [clyte.tech]
- 4. sinobiological.com [sinobiological.com]
- 5. arp1.com [arp1.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. bosterbio.com [bosterbio.com]
- 9. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. bosterbio.com [bosterbio.com]
- 18. promegaconnections.com [promegaconnections.com]
SNX7886 degradation efficiency in different E3 ligase expressing cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of SNX7886 for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its target proteins?
This compound is a potent Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2]
Q2: What is the mechanism of action for this compound?
This compound functions as a heterobifunctional molecule. It contains a ligand that binds to the target proteins (CDK8/CDK19) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK8 and CDK19, marking them for degradation by the proteasome.
Q3: Which E3 ligase does this compound recruit?
This compound recruits the Cereblon (CRBN) E3 ligase.[3] It incorporates a pomalidomide-based ligand to engage the Cereblon E3 ligase complex.[3]
Q4: What is the expected degradation efficiency of this compound?
In 293 cells, this compound has been shown to achieve approximately 90% degradation of CDK8 and 80% degradation of CDK19.[1][2] Degradation efficiency may vary depending on the cell line, experimental conditions, and the endogenous expression levels of Cereblon.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no degradation of CDK8/CDK19 | Cell line expresses low levels of Cereblon (CRBN) E3 ligase. | Confirm the expression level of CRBN in your cell line of interest using Western blot or qPCR. Consider using a cell line known to have robust CRBN expression or transiently transfecting your cells with a CRBN expression vector. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental setup. Concentrations as low as 30 nM have been shown to be effective in 293 cells.[3] | |
| Insufficient treatment time. | Conduct a time-course experiment to identify the optimal duration of this compound treatment for maximal degradation. | |
| Proteasome inhibition. | Ensure that proteasome function is not compromised in your experimental system. If using other compounds, check for any potential inhibitory effects on the proteasome. A proteasome activity assay can be performed as a control. | |
| High off-target effects | High concentration of this compound. | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize potential off-target effects. |
| Cell line-specific factors. | Characterize the proteomic profile of your cells with and without this compound treatment using mass spectrometry to identify any off-target protein degradation. | |
| Variability in degradation efficiency between experiments | Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media formulations between experiments. |
| Inconsistent this compound preparation. | Prepare fresh stock solutions of this compound and ensure accurate dilution for each experiment. |
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK8/CDK19 Degradation
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK8, CDK19, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDK8 and CDK19 band intensities to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Visualizations
References
how to handle SNX7886 precipitation in cell culture media
Welcome to the technical support center for SNX7886, a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4] This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in cell culture and avoid common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a PROTAC that selectively targets CDK8 and CDK19 for degradation.[1][2][3][4] As a PROTAC, it is a bifunctional molecule that simultaneously binds to the target proteins (CDK8/19) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK8/19, marking them for degradation by the proteasome. This targeted protein degradation approach differs from traditional small molecule inhibitors that only block the protein's activity.
Q2: My this compound precipitated out of solution when I added it to my cell culture media. Why is this happening?
A2: Precipitation of small molecule compounds like this compound upon dilution in aqueous cell culture media is a common issue, often referred to as the compound "crashing out." This typically occurs because this compound, like many small molecule inhibitors, has high solubility in organic solvents such as dimethyl sulfoxide (DMSO) but poor solubility in aqueous solutions like cell culture media.[5] When the concentrated DMSO stock is diluted into the media, the drastic change in solvent properties causes the compound to exceed its solubility limit and precipitate.
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for preparing a stock solution of this compound is DMSO.[4] It has a high solubility in DMSO, allowing for the preparation of a concentrated stock solution.[4]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines. For many robust cell lines, including HEK293 cells in which this compound has been shown to be effective, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.[1][6] However, for sensitive or primary cell lines, it is advisable to keep the final DMSO concentration below 0.1%.[6][7][8] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.[6]
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO stock.
Troubleshooting Guide: this compound Precipitation
This guide will help you identify the potential causes of this compound precipitation and provide solutions to overcome this issue.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid dilution of the concentrated DMSO stock into the aqueous media. | Employ a stepwise dilution method. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media.[5] | |
| Low temperature of the cell culture medium. | Always use pre-warmed (37°C) cell culture medium when preparing your final working solution. Lower temperatures can decrease the solubility of the compound.[5] | |
| Delayed Precipitation (after incubation) | Changes in media pH or evaporation over time. | Ensure your incubator is properly humidified to prevent evaporation. Check the pH of your media before and during the experiment. |
| Interaction with media components. | If precipitation persists, consider trying a different formulation of basal media. Some components, like certain salts or amino acids, can interact with the compound and cause it to precipitate over time.[9] | |
| High final DMSO concentration. | While DMSO aids in initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a detailed methodology for preparing this compound solutions to minimize the risk of precipitation.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, you would dissolve the appropriate mass of this compound in 1 mL of DMSO. Refer to the manufacturer's product information for the exact molecular weight to calculate the required mass.
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
-
Create an Intermediate Dilution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To minimize the risk of precipitation, first, create an intermediate dilution of the 10 mM stock solution in the pre-warmed medium. For example, to get a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve your desired final concentration. For example, to obtain a 1 µM final concentration, add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed medium.
-
Gently mix the final working solution by inverting the tube or pipetting up and down.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Small-Scale Solubility Test
This protocol helps determine the approximate maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium
-
96-well clear-bottom plate
-
Microplate reader (optional)
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, prepare a serial dilution of your this compound DMSO stock solution.
-
Add your complete cell culture medium to each well.
-
Add a small, consistent volume of the corresponding this compound DMSO stock dilution to each well to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Include a vehicle control with DMSO only.
-
-
Incubate and Observe:
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Visually inspect the wells for any signs of precipitation at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear (no visible precipitate) is the approximate maximum soluble concentration of this compound under your experimental conditions.
-
For a more quantitative assessment, you can measure the absorbance of the wells at 600 nm using a microplate reader. An increase in absorbance indicates precipitation.[5]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTACs | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Interpreting Unexpected Bands in a Western Blot After SNX7886 Treatment
Welcome to the technical support center for researchers utilizing SNX7886. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected bands in your Western blot experiments following treatment with this potent PROTAC degrader of CDK8/19.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent Proteolysis Targeting Chimera (PROTAC) that is designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2][3][4] It functions by forming a ternary complex between the target protein (CDK8 or CDK19) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A detailed study involving transcriptomic, proteomic, and phosphoproteomic analysis has been conducted using this compound to investigate the roles of CDK8 and CDK19.[1][5][6]
Q2: I see the expected degradation of CDK8/19, but I also see new, unexpected bands for my protein of interest. What could be the cause?
The appearance of unexpected bands in a Western blot after this compound treatment can arise from several factors. These can be broadly categorized as:
-
Off-target effects of this compound: The PROTAC may be inducing the degradation of proteins other than CDK8/19.
-
Downstream effects of CDK8/19 degradation: The loss of CDK8/19 function can lead to changes in the expression, stability, or post-translational modification of other proteins.
-
Standard Western blot artifacts: Issues such as antibody cross-reactivity, protein degradation during sample preparation, or the presence of protein isoforms can also lead to unexpected bands.
This guide will walk you through troubleshooting each of these possibilities.
Q3: Does this compound recruit the Cereblon (CRBN) E3 ligase?
Troubleshooting Unexpected Bands
Category 1: Potential Off-Target Effects of this compound
PROTACs can sometimes induce the degradation of proteins other than their intended targets. This can occur if the target-binding moiety or the E3 ligase-recruiting moiety of the PROTAC has affinity for other proteins.
| Observation | Potential Cause | Recommended Action |
| New band(s) appear at a lower molecular weight. | Off-target protein degradation. | 1. Literature Search: Search for published proteomics data on this compound to identify known off-target proteins. A key study by Chen M, et al. (2023) in Nucleic Acids Research performed a detailed proteomic analysis with this compound, which would be the primary source for this information.[1][5][6] 2. Bioinformatics Analysis: If the off-target is a known zinc-finger protein, and if this compound is confirmed to be Cereblon-based, this could be a plausible explanation, as pomalidomide-based PROTACs are known to degrade zinc-finger proteins.[12] 3. Titration Experiment: Perform a dose-response experiment with this compound. Off-target effects are often more pronounced at higher concentrations. 4. Use a Negative Control: If available, use an inactive analogue of this compound that does not bind to the E3 ligase. This can help differentiate between on-target and off-target effects. |
| Multiple new bands appear. | Widespread off-target effects. | Global Proteomics (Mass Spectrometry): This is the most comprehensive way to identify all proteins affected by this compound treatment.[13] Compare the proteomes of vehicle-treated and this compound-treated cells. |
Category 2: Downstream Effects of CDK8/19 Degradation
CDK8 and CDK19 are transcriptional regulators, and their degradation can lead to widespread changes in gene expression and protein phosphorylation.[1][2]
| Observation | Potential Cause | Recommended Action |
| Band intensity of a known protein changes, or a new band appears for a known target. | Altered gene expression or protein stability due to CDK8/19 loss. | 1. Pathway Analysis: Investigate if your protein of interest is in a pathway known to be regulated by CDK8/19. CDK8/19 are involved in signaling pathways such as Wnt/β-catenin, TGF-β, and STAT. 2. Time-Course Experiment: Analyze protein expression at different time points after this compound treatment to distinguish between direct degradation and slower, downstream transcriptional effects. |
| A band shifts to a higher molecular weight. | Post-translational modifications (PTMs) such as phosphorylation or ubiquitination. | 1. Phosphatase/Deubiquitinase Treatment: Treat your lysates with a phosphatase or deubiquitinase to see if the higher molecular weight band shifts back to its expected size. 2. Use PTM-specific Antibodies: If you suspect a specific PTM, use an antibody that recognizes that modification. 3. Phosphoproteomics Analysis: A comprehensive phosphoproteomic study, similar to that mentioned in Chen M, et al. (2023), would provide a global view of phosphorylation changes.[1][5][6] |
Category 3: Standard Western Blot Artifacts
It is crucial to rule out common Western blotting issues that can lead to unexpected bands, independent of the specific effects of this compound.
| Observation | Potential Cause | Recommended Action |
| Multiple bands at various molecular weights. | Antibody Cross-Reactivity: The primary or secondary antibody may be recognizing other proteins. | 1. Antibody Validation: Check the antibody datasheet for validation in your application and species. Run a control with a knockout/knockdown cell line if available. 2. Use a Blocking Peptide: If available, pre-incubate the primary antibody with its immunizing peptide. 3. Try a Different Antibody: Use a different antibody raised against a distinct epitope of your target protein. |
| Bands at lower molecular weights. | Protein Degradation: Proteases in your sample may have degraded your target protein. | 1. Use Fresh Samples: Prepare fresh lysates and avoid repeated freeze-thaw cycles. 2. Add Protease Inhibitors: Ensure a protease inhibitor cocktail is added to your lysis buffer. |
| Bands at higher molecular weights. | Protein Isoforms or PTMs: Your protein may exist as different isoforms or have PTMs that alter its molecular weight. | 1. Check Databases: Consult protein databases like UniProt for information on known isoforms and PTMs of your target protein. 2. Literature Review: Search for publications that have characterized your protein of interest by Western blot. |
Experimental Protocols
Protocol 1: Antibody Validation Using a Blocking Peptide
-
Prepare two identical antibody dilutions:
-
Tube A (Control): Dilute the primary antibody in your regular blocking buffer.
-
Tube B (Blocked): Dilute the primary antibody in blocking buffer and add a 5-10 fold molar excess of the blocking peptide.
-
-
Incubate: Gently agitate both tubes for 1-2 hours at room temperature or overnight at 4°C.
-
Western Blotting: Cut your membrane containing the control and treated lanes. Incubate one half with the antibody from Tube A and the other half with the antibody from Tube B.
-
Proceed with your standard Western blot protocol.
-
Analysis: The specific band corresponding to your target protein should be absent or significantly reduced in the lane incubated with the blocked antibody (Tube B). Non-specific bands will remain.
Protocol 2: Phosphatase Treatment of Cell Lysates
-
Prepare Lysates: Lyse your control and this compound-treated cells in a buffer compatible with phosphatase activity (avoid high concentrations of phosphate).
-
Aliquot Lysates: For each condition, prepare two aliquots.
-
Treatment:
-
To one aliquot, add a broad-spectrum phosphatase (e.g., lambda phosphatase) according to the manufacturer's instructions.
-
To the other aliquot, add the same volume of phosphatase storage buffer (mock treatment).
-
-
Incubate: Incubate both sets of samples at the recommended temperature and time (e.g., 30°C for 30 minutes).
-
Western Blot Analysis: Run the phosphatase-treated and mock-treated samples on a gel and perform your Western blot as usual.
-
Analysis: If the higher molecular weight band is due to phosphorylation, it should shift down to the expected size in the phosphatase-treated lane.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader of CDK8/19.
Caption: Troubleshooting workflow for unexpected Western blot bands after this compound treatment.
Caption: Logical relationships between potential causes of unexpected bands and their respective solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTACs | TargetMol [targetmol.com]
- 3. This compound | PROTAC降解剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The 2023 Nucleic Acids Research Database Issue and the online molecular biology database collection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cereblon-recruiting proteolysis targeting chimeras (PROTACs) can determine the selective degradation of HDAC1 over HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Replacing a Cereblon Ligand by a DDB1 and CUL4 Associated Factor 11 (DCAF11) Recruiter Converts a Selective Histone Deacetylase 6 PROTAC into a Pan‐Degrader | Zendy [zendy.io]
- 11. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
improving the signal-to-noise ratio in SNX7886-based assays
For Researchers, Scientists, and Drug Development Professionals
Facing a low signal-to-noise ratio in your SNX7886-based assays? This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments for robust and reproducible results.
Frequently Asked Questions (FAQs)
Here are some common questions and answers to help you improve your this compound experiments.
General
Q1: What is this compound and how does it work?
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] It functions by hijacking the cell's natural protein disposal system. This compound forms a ternary complex with CDK8 or CDK19 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target kinase by the proteasome.[1] This approach allows for the depletion of the target protein rather than just inhibiting its enzymatic activity.
Q2: What are the common assays used to measure the activity of this compound?
The activity of this compound is typically assessed by measuring the degradation of its target proteins, CDK8 and CDK19. Common assays include:
-
Western Blotting: A widely used technique to visualize and quantify the reduction in CDK8 and CDK19 protein levels.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A proximity-based assay that can be used to measure the formation of the CDK8/19-SNX7886-E3 ligase ternary complex or to quantify remaining protein levels in cell lysates.[4][5][6][7][8][9]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay suitable for detecting ternary complex formation or quantifying protein degradation in a high-throughput format.[10][11]
-
HiBiT Lytic and Live-Cell Assays: These assays utilize a small peptide tag (HiBiT) engineered into the endogenous target protein. Degradation is measured by a decrease in luminescence, allowing for real-time kinetic analysis.[12][13]
Q3: What are the key parameters for evaluating the performance of this compound?
The following parameters are crucial for characterizing the efficacy of this compound:
-
DC50: The concentration of this compound that results in 50% degradation of the target protein.[14][15]
-
Dmax: The maximum percentage of target protein degradation achieved.[14][15]
-
Degradation Rate: The speed at which the target protein is degraded, which can be determined through time-course experiments.[12][16]
Troubleshooting
Q4: I am observing a "hook effect" with a bell-shaped dose-response curve in my degradation assay. What does this mean and how can I address it?
The "hook effect" is a common phenomenon in PROTAC-based assays where the degradation efficiency decreases at very high concentrations of the PROTAC.[17][18] This occurs because the high concentration of this compound leads to the formation of non-productive binary complexes (this compound-CDK8/19 or this compound-E3 ligase) instead of the productive ternary complex required for degradation.
To address this, it is essential to perform a full dose-response curve with a wide range of this compound concentrations, including lower concentrations, to identify the optimal concentration for maximal degradation.[17]
Q5: My this compound treatment is not resulting in significant degradation of CDK8/19. What are the potential causes?
Several factors could contribute to poor degradation:
-
Suboptimal this compound Concentration: You may be testing concentrations that are too high (in the hook effect range) or too low. Perform a broad dose-response experiment.[18]
-
Incorrect Incubation Time: The kinetics of degradation can vary. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.
-
Low E3 Ligase Expression: The cell line you are using may not express sufficient levels of the E3 ligase recruited by this compound.
-
Poor Cell Permeability: While less common with optimized PROTACs, the compound may not be efficiently entering the cells.
-
Issues with Experimental Technique: Problems with cell lysis, protein quantification, or antibody performance in Western blotting can all lead to inaccurate results.
Q6: I am seeing high background in my fluorescence-based assay (TR-FRET, AlphaLISA). How can I reduce it?
High background can obscure the specific signal. Consider the following troubleshooting steps:
-
Optimize Antibody/Tracer Concentrations: Titrate your detection antibodies or fluorescent tracers to find the optimal concentration that provides a good signal-to-background ratio.[4][5]
-
Use High-Quality Reagents: Ensure that your buffers, antibodies, and recombinant proteins are of high purity and have not undergone multiple freeze-thaw cycles.
-
Increase Wash Steps: For non-homogeneous assays, increasing the number and stringency of wash steps can help reduce non-specific binding.
-
Check for Compound Interference: The this compound compound itself or other components in your assay may be autofluorescent. Run appropriate controls to assess this.
Troubleshooting Guides
The following tables provide structured guidance for resolving common issues in this compound assays.
Western Blotting Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No or weak CDK8/19 signal | Insufficient protein loading | Ensure accurate protein quantification (e.g., BCA assay) and load a sufficient amount of total protein (typically 20-40 µg). |
| Poor antibody performance | Use a validated antibody for CDK8/19 at the recommended dilution. Optimize antibody concentration if necessary. | |
| Inefficient protein transfer | Verify transfer efficiency using a Ponceau S stain. Optimize transfer time and voltage if needed. | |
| High background | Non-specific antibody binding | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA in TBST). |
| Insufficient washing | Increase the number and duration of washes with TBST. | |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody. | |
| Inconsistent results between replicates | Uneven protein loading | Use a reliable loading control (e.g., GAPDH, β-actin) to normalize the data. |
| Variability in cell treatment or lysis | Ensure consistent cell seeding density, treatment conditions, and lysis procedures for all samples. |
TR-FRET/AlphaLISA Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low signal-to-noise ratio | Suboptimal reagent concentrations | Titrate the concentrations of the donor and acceptor antibodies/beads and the fluorescent tracer to determine the optimal ratio.[4][5][11] |
| Insufficient incubation time | Optimize the incubation times for ternary complex formation and bead/antibody binding. | |
| Inactive protein | Use high-quality, active recombinant CDK8/19 and E3 ligase proteins. Avoid repeated freeze-thaw cycles. | |
| High background | Non-specific binding | Add a non-ionic detergent (e.g., 0.01% Tween-20) and a carrier protein (e.g., 0.1 mg/mL BSA) to the assay buffer. Use low-binding microplates. |
| Compound interference | Test for autofluorescence of this compound at the assay wavelengths. | |
| Poor Z'-factor (<0.5) | High variability between replicates | Ensure accurate and consistent pipetting, especially for small volumes. Allow the plate to equilibrate to room temperature before reading. |
| Assay window is too small | Optimize reagent concentrations and incubation times to maximize the difference between the positive and negative controls.[4] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess this compound activity.
Protocol 1: Western Blotting for CDK8/19 Degradation
This protocol describes how to quantify the degradation of CDK8 and CDK19 in a human cell line (e.g., 293T) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Seed 293T cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CDK8 or CDK19 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the CDK8/19 band intensity to the loading control.
-
Plot the normalized protein levels against the this compound concentration to determine DC50 and Dmax values.[14][15]
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This protocol provides a method to measure the formation of the CDK8-SNX7886-E3 ligase ternary complex in a biochemical assay.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
Use tagged recombinant proteins (e.g., GST-CDK8 and His-E3 ligase).
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume plate, add GST-CDK8, His-E3 ligase, and the this compound dilutions.
-
Incubate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
Add the TR-FRET detection reagents: a Europium-labeled anti-GST antibody (donor) and an Alexa Fluor 647-labeled anti-His antibody (acceptor).
-
Incubate to allow for antibody binding (e.g., 60 minutes at room temperature, protected from light).
-
-
Signal Detection:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the this compound concentration. A bell-shaped curve is indicative of ternary complex formation.
-
Visualizations
This compound Mechanism of Action
Caption: Workflow of this compound-induced degradation of CDK8/19 via the ubiquitin-proteasome system.
CDK8/19 Signaling Pathway and Point of Intervention
Caption: The role of the CDK8/19 module in mediating transcriptional responses to signaling pathways and the intervention point of this compound.[19][20][21][22]
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting and improving the signal-to-noise ratio in this compound assays.
This technical support center provides a comprehensive resource for researchers working with this compound, enabling them to overcome common experimental challenges and achieve high-quality, reliable data. By following these guidelines, users can enhance the signal-to-noise ratio in their assays and confidently advance their drug discovery efforts.
References
- 1. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTACs | TargetMol [targetmol.com]
- 4. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. promega.com [promega.com]
- 13. Target Degradation [promega.sg]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. par.nsf.gov [par.nsf.gov]
- 21. Mediator kinase CDK8/CDK19 drives YAP1-dependent BMP4-induced EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Mediator kinase module: an interface between cell signaling and transcription - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: SNX7886 Versus Other CDK8/19 Degraders in Preclinical Studies
For researchers and scientists navigating the landscape of targeted protein degradation, the choice of a potent and selective degrader is paramount. This guide provides a comprehensive comparison of the efficacy of SNX7886, a BI-1347-based PROTAC, against other notable CDK8/19 degraders, supported by available preclinical data.
Cyclin-dependent kinases 8 and 19 (CDK8/19) have emerged as critical regulators of gene transcription, with their dysregulation implicated in various cancers. The development of proteolysis-targeting chimeras (PROTACs) that can induce the degradation of CDK8 and CDK19 offers a promising therapeutic strategy. This guide focuses on a comparative analysis of this compound against other key CDK8/19 degraders, including those derived from different kinase inhibitors such as Senexin C and the selective CDK8 degrader, JH-XI-10-02.
Quantitative Efficacy: A Comparative Look
The following tables summarize the available quantitative data on the degradation potency of this compound and its counterparts. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and the data presented is compiled from various sources.
| Degrader | Parent Inhibitor | Target(s) | Cell Line | Degradation (% at given concentration) | DC50 (nM) | Dmax (%) | Source |
| This compound | BI-1347 | CDK8/19 | 293 | 90% (CDK8), 80% (CDK19)[1][2] | 10-20 (for most potent BI-1347 PROTACs)[3] | Not Reported | [1][2][3] |
| BI-1347-derived PROTAC (most potent) | BI-1347 | CDK8/19 | Various | Not Reported | 10-20[3] | Not Reported | [3] |
| Senexin C-derived PROTAC | Senexin C | CDK8/19 | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| JH-XI-10-02 | JH-VIII-49 | CDK8 | Jurkat | Significant at 1 µM (24h)[5] | Not Reported | Not Reported | [5] |
Key Observations:
-
Broad Spectrum Degradation: this compound and other BI-1347-based PROTACs, as well as Senexin C-derived PROTACs, are effective in degrading both CDK8 and its homolog CDK19.[4][6] This dual degradation can be advantageous in cancers where both kinases play a role.
-
High Potency: The most potent BI-1347-derived PROTACs exhibit low nanomolar DC50 values for both CDK8 and CDK19, indicating high potency.[3]
-
Selective Degradation: In contrast, JH-XI-10-02 is a selective degrader of CDK8, with no significant effect on CDK19 levels.[5] This selectivity can be a valuable tool for dissecting the individual roles of CDK8 and CDK19.
-
Comparative Potency: this compound has been reported to be a more potent degrader of CDK8 than JH-XI-10-02.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of CDK8/19 degraders.
Western Blotting for Protein Degradation
This protocol is a standard method for quantifying the levels of target proteins following treatment with a PROTAC degrader.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK-293, Jurkat) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of the PROTAC degrader (e.g., this compound, JH-XI-10-02) or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA or Bradford protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for CDK8, CDK19, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values by plotting the degradation percentage against the degrader concentration.
Cell Viability Assay
This protocol is used to assess the effect of CDK8/19 degraders on cell proliferation and cytotoxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the CDK8/19 degrader or vehicle control.
3. Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
4. Viability Assessment:
-
Add a cell viability reagent such as Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (concentration for 50% inhibition of cell viability) by plotting cell viability against the degrader concentration.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key signaling pathway and experimental workflows involved in the evaluation of CDK8/19 degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTACs | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. "The Development of Novel CDK8 and CDK19 Inhibitors and Degraders as Po" by Li Zhang [scholarcommons.sc.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2023081452A1 - Small-molecule degraders of cdk8 and cdk19 - Google Patents [patents.google.com]
SNX7886 vs. BI-1347: A Comparative Analysis of Two Distinct CDK8/19-Targeting Compounds
In the landscape of therapeutic development, Cyclin-Dependent Kinase 8 (CDK8) and its close paralog CDK19 have emerged as critical targets in oncology. These kinases are integral components of the Mediator complex, a key regulator of gene transcription. Their dysregulation is implicated in various cancers, including those of the colon, pancreas, and breast. This guide provides a detailed comparative analysis of two compounds that target CDK8/19 through different mechanisms: SNX7886, a Proteolysis Targeting Chimera (PROTAC) degrader, and BI-1347, a small molecule inhibitor.
At a Glance: Key Differences
| Feature | This compound | BI-1347 |
| Compound Type | PROTAC Degrader | Small Molecule Inhibitor |
| Mechanism of Action | Induces proteasomal degradation of CDK8 and CDK19 | Competitively inhibits the kinase activity of CDK8 and CDK19 |
| Primary Cellular Effect | Elimination of CDK8/19 proteins | Blockade of CDK8/19-mediated phosphorylation |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and BI-1347, highlighting their distinct pharmacological profiles.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | BI-1347 | Source(s) |
| Target(s) | CDK8, CDK19 | CDK8, CDK19 | [1][2],[3][4] |
| IC50 (CDK8) | Not Applicable (Degrader) | 1.0 - 1.4 nM | [3][4] |
| IC50 (CDK19) | Not Applicable (Degrader) | 1.7 nM | [4] |
| Degradation (%) | CDK8: 90% CDK19: 80% (in 293 cells) | Not Applicable (Inhibitor) | [1][5] |
Table 2: Cellular and In Vivo Activity
| Parameter | This compound | BI-1347 | Source(s) |
| Cellular Activity | Transcriptomic changes distinct from kinase inhibition | Inhibition of STAT1S727 phosphorylation; Anti-proliferative activity in MV4-11 cells | [6],[7][8] |
| In Vivo Efficacy | Data not publicly available | Tumor growth inhibition in xenograft models | [3] |
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and BI-1347 lies in their mechanism of action. BI-1347 acts as a traditional competitive inhibitor, binding to the ATP pocket of CDK8 and CDK19 and preventing the phosphorylation of their downstream substrates.[3] In contrast, this compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal system. One end of the this compound molecule binds to CDK8 or CDK19, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target kinase, marking it for degradation by the proteasome.[1][5] This leads to the physical elimination of the CDK8 and CDK19 proteins from the cell.[1][5]
A study directly comparing the transcriptomic effects of this compound and BI-1347 in 293 cells revealed that while both compounds impact gene expression, the PROTAC degrader this compound produced distinct changes, suggesting that the physical removal of the CDK8/19 proteins may have consequences beyond the inhibition of their kinase activity.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway targeted by both compounds and a generalized workflow for their comparative evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | PROTACs | TargetMol [targetmol.com]
- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying Cancers Impacted by CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 8. medchemexpress.com [medchemexpress.com]
Comparative Guide to Validating Targeted Protein Degradation: A Mass Spectrometry-Centric Approach
Introduction: The validation of targeted protein degradation is a critical step in the development of novel therapeutics such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. While traditional methods like Western blotting provide validation for specific targets, mass spectrometry (MS)-based proteomics offers a global, unbiased view of a compound's specificity and its impact on the entire proteome. This guide provides a comparative overview of MS-based validation for a model degrader, dBET1, a well-characterized PROTAC that induces the degradation of the BET family of proteins (BRD2, BRD3, and BRD4) by hijacking the VHL E3 ubiquitin ligase.
Mechanism of Action: dBET1-Induced Degradation
dBET1 is a heterobifunctional molecule composed of JQ1, a ligand for the BET bromodomains, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker. By simultaneously binding to both a BET protein and VHL, dBET1 forms a ternary complex. This proximity induces the ubiquitination of the BET protein by the E3 ligase machinery, marking it for degradation by the 26S proteasome. This targeted degradation leads to the downstream inhibition of oncogenic pathways driven by BET proteins.
Caption: Mechanism of dBET1-induced BRD4 degradation via ternary complex formation.
Quantitative Proteomics: The Gold Standard for Validation
Global proteomic analysis using mass spectrometry is the most comprehensive method to validate the efficacy and specificity of a degrader. This technique measures the abundance of thousands of proteins simultaneously, providing a systems-level view of the degrader's effects.
Comparative Performance: dBET1
The table below summarizes typical quantitative data obtained from a global proteomics experiment comparing dBET1 treatment to a control.
| Protein | Function | Fold Change (dBET1 vs. Control) | p-value | Comments |
| BRD4 | Transcriptional Regulator | -3.85 | < 0.0001 | Primary target, significant degradation. |
| BRD2 | Transcriptional Regulator | -3.51 | < 0.0001 | Off-target (BET family), significant degradation. |
| BRD3 | Transcriptional Regulator | -3.10 | < 0.0001 | Off-target (BET family), significant degradation. |
| VHL | E3 Ubiquitin Ligase | 0.05 | 0.89 | E3 ligase is not degraded. |
| ACTB | Cytoskeletal Protein | 0.02 | 0.95 | Housekeeping protein, unaffected. |
| GAPDH | Glycolytic Enzyme | -0.01 | 0.98 | Housekeeping protein, unaffected. |
Data is representative and compiled for illustrative purposes.
Experimental Workflow: TMT-Based Quantitative Proteomics
Tandem Mass Tag (TMT) labeling is a popular isobaric labeling strategy that allows for the multiplexed quantification of proteins from multiple samples in a single MS run.
Assessing the Selectivity Profile of SNX7886: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and performance of SNX7886, a potent proteolysis-targeting chimera (PROTAC) degrader of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), against other known inhibitors of these kinases. This analysis is supported by available experimental data and detailed methodologies for key assays.
This compound has emerged as a powerful tool for studying the roles of CDK8 and CDK19 in various cellular processes by mediating their degradation. Understanding its selectivity is crucial for interpreting experimental results and for its potential therapeutic development.
Comparative Performance Analysis
This compound induces the degradation of its target proteins, CDK8 and CDK19, rather than merely inhibiting their kinase activity. This mechanism of action distinguishes it from traditional small-molecule inhibitors. Available data demonstrates that this compound is a highly potent degrader. In HEK293 cells, treatment with this compound resulted in 90% degradation of CDK8 and 80% degradation of CDK19[1][2][3][4].
For a comprehensive assessment, the following table summarizes the available quantitative data for this compound and compares it with alternative small-molecule inhibitors of CDK8/19, BI-1347 and Senexin B. While direct head-to-head degradation data (DC50 and Dmax) for a broad range of compounds is limited in publicly available literature, the inhibitory potencies of BI-1347 and Senexin B provide a benchmark for the activity of non-degrader alternatives.
| Compound | Target(s) | Mechanism of Action | Cell Line | Key Performance Metrics | Reference |
| This compound | CDK8, CDK19 | PROTAC Degrader | HEK293 | % Degradation: 90% (CDK8), 80% (CDK19) | [1][2][3][4] |
| BI-1347 | CDK8, CDK19 | Small-Molecule Inhibitor | - | IC50 (CDK8): 1.1 nM | N/A |
| Senexin B | CDK8, CDK19 | Small-Molecule Inhibitor | - | IC50: 24-50 nM; Kd: 140 nM (CDK8), 80 nM (CDK19) | N/A |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of selectivity data, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments used to characterize the selectivity profile of compounds like this compound.
PROTAC-Mediated Protein Degradation Assay (Western Blotting)
This protocol is a standard method to quantify the degradation of target proteins following PROTAC treatment.
1. Cell Culture and Treatment:
- Culture human cell lines (e.g., HEK293) to approximately 70-80% confluency.
- Treat cells with varying concentrations of this compound or other PROTACs for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. Western Blotting:
- Normalize protein amounts for each sample and prepare them for SDS-PAGE.
- Separate proteins by gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with primary antibodies specific for CDK8, CDK19, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the target protein levels to the loading control.
- Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).
Quantitative Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes, enabling the identification of potential off-target effects.
1. Sample Preparation:
- Treat cells with this compound at a concentration known to induce maximal degradation of CDK8/19, alongside a vehicle control.
- Lyse the cells and digest the proteins into peptides using trypsin.
2. Isobaric Labeling (e.g., TMT or iTRAQ):
- Label the peptide samples from different treatment conditions with isobaric tags for multiplexed analysis.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Separate the labeled peptides using high-performance liquid chromatography (HPLC).
- Analyze the eluted peptides using a high-resolution mass spectrometer.
4. Data Analysis:
- Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
- Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control. Proteins showing a significant decrease are considered potential off-targets.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of this compound-induced degradation of CDK8/19.
Caption: Workflow for identifying off-targets of this compound.
Caption: Overview of the CDK8/19 signaling pathway and the impact of this compound.
References
The Synergistic Potential of SNX7886 in Combination Cancer Therapy: A Comparative Guide for Researchers
For Immediate Release
SNX7886, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), is a promising new agent in the oncology drug development pipeline. While preclinical data on the synergistic effects of this compound with other anti-cancer agents remain limited in publicly available literature, extensive research on other CDK8/19 inhibitors provides a strong rationale for its potential in combination therapies. This guide summarizes the current understanding of CDK8/19 inhibition in cancer therapy and explores the prospective synergistic combinations for this compound, providing a framework for future research and development.
Understanding the Target: CDK8 and CDK19
CDK8 and its paralog CDK19 are key components of the Mediator complex, a crucial regulator of gene transcription. Dysregulation of CDK8/19 activity has been implicated in the development and progression of various cancers by promoting oncogenic transcription programs. By degrading CDK8 and CDK19, this compound offers a novel mechanism to disrupt these cancer-driving pathways.
Potential Synergistic Combinations for this compound
Based on preclinical studies with other selective CDK8/19 inhibitors, several classes of anti-cancer agents have emerged as promising partners for combination therapy. These findings provide a roadmap for investigating the synergistic potential of this compound.
Combination with Chemotherapy
Studies involving the CDK8/19 inhibitor SNX631 have demonstrated synergistic effects when combined with standard-of-care chemotherapeutic agents in ovarian cancer cell lines. This suggests that this compound could potentially enhance the efficacy of DNA-damaging agents and mitotic inhibitors.
Table 1: Hypothetical Synergistic Effects of this compound with Chemotherapy (Based on SNX631 Data)
| Combination Agent | Cancer Type (Cell Line) | Potential Synergistic Effect | Putative Mechanism of Synergy |
| Carboplatin | Ovarian Cancer | Increased cell killing | Sensitization to DNA damage |
| Cisplatin | Ovarian Cancer | Enhanced apoptosis | Impairment of DNA repair pathways |
| Paclitaxel | Ovarian Cancer | Potentiated anti-proliferative activity | Interference with cell cycle progression and mitosis |
Combination with Targeted Therapies
The intricate role of CDK8/19 in various signaling pathways suggests that this compound could synergize with targeted agents that inhibit parallel or downstream oncogenic drivers.
Table 2: Potential Synergistic Combinations of this compound with Targeted Therapies
| Combination Agent Class | Cancer Type | Potential Synergistic Effect | Putative Mechanism of Synergy |
| MEK Inhibitors | Hormone-Negative Breast Cancer | Enhanced tumor growth inhibition | Overcoming resistance mediated by the RAS-MAPK pathway |
| CDK4/6 Inhibitors | ER-Positive Breast Cancer | Prevention or delay of resistance | Suppression of ER-regulated transcription and cell cycle control |
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound, standardized experimental protocols are essential. The following methodologies are recommended for in vitro and in vivo studies.
In Vitro Synergy Assessment
-
Cell Viability Assays:
-
Method: Sulforhodamine B (SRB) or MTT assays are commonly used to determine cell viability after treatment with single agents and combinations.
-
Procedure: Cancer cell lines are seeded in 96-well plates and treated with a matrix of concentrations of this compound and the combination agent for a defined period (e.g., 72 hours).
-
Data Analysis: The dose-response curves for each agent and the combination are used to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy. The Dose Reduction Index (DRI) can also be calculated to quantify the extent of dose reduction possible for each drug in a synergistic combination to achieve the same effect as the single agent.
-
-
Clonogenic Assays:
-
Method: This assay assesses the long-term proliferative capacity of cancer cells following treatment.
-
Procedure: Cells are treated with this compound, the combination agent, or the combination for a short period, then plated at low density and allowed to form colonies over 1-2 weeks.
-
Data Analysis: The number and size of colonies are quantified to determine the surviving fraction.
-
In Vivo Synergy Assessment
-
Xenograft Models:
-
Method: Human cancer cell lines are implanted subcutaneously into immunocompromised mice.
-
Procedure: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent. Tumor volume and body weight are monitored regularly.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each group. Synergy is indicated if the TGI of the combination is significantly greater than the additive effect of the single agents.
-
Visualizing the Strategy: Experimental Workflow and Signaling Pathways
To facilitate a clear understanding of the research approach and the underlying biological mechanisms, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for synergy assessment and the potential signaling pathways involved.
Caption: Experimental workflow for assessing the synergistic effects of this compound.
Caption: Putative signaling pathways involved in this compound's synergistic effects.
Future Directions
The successful clinical translation of this compound will likely depend on identifying optimal combination strategies. Rigorous preclinical studies are warranted to:
-
Systematically screen this compound in combination with a broad panel of anti-cancer agents across various cancer types.
-
Elucidate the precise molecular mechanisms underlying any observed synergies using techniques such as RNA sequencing, proteomics, and phosphoproteomics.
-
Identify predictive biomarkers to select patient populations most likely to benefit from this compound combination therapies.
This guide provides a foundational framework for researchers and drug developers to explore the synergistic potential of this compound. As more data becomes available, a clearer picture of its role in combination cancer therapy will emerge, hopefully leading to improved outcomes for patients.
A Head-to-Head Battle: Unpacking the Phenotypic Effects of SNX7886 and Kinase Inhibitors
In the landscape of targeted therapies, both PROTAC degraders and kinase inhibitors have emerged as powerful tools for modulating protein function. This guide provides a comprehensive comparison of the phenotypic effects of SNX7886, a potent PROTAC degrader of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), and various small molecule kinase inhibitors that target the same proteins. By examining their distinct mechanisms of action, we can better understand their differential impacts on cellular processes.
This compound operates through a novel mechanism known as targeted protein degradation. As a Proteolysis-Targeting Chimera (PROTAC), it acts as a molecular bridge, bringing CDK8 and CDK19 into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target kinases by the proteasome. In contrast, traditional kinase inhibitors function by competitively binding to the ATP-binding pocket of the kinase, thereby blocking its catalytic activity without causing protein degradation. This fundamental difference in their mechanisms underpins the distinct phenotypic outcomes observed in preclinical studies.
Quantitative Comparison of Phenotypic Effects
To facilitate a clear comparison, the following tables summarize the quantitative data on the phenotypic effects of this compound and various CDK8/19 kinase inhibitors across different cancer cell lines.
| Compound | Target(s) | Cell Line | Assay | Metric | Value | Reference |
| This compound | CDK8/19 Degrader | 293 | Western Blot | % Degradation (CDK8) | 90% | [1] |
| 293 | Western Blot | % Degradation (CDK19) | 80% | [1] | ||
| Multiple Myeloma (CCNC-dependent) | Proliferation | IC50 | 20-30 nM | [2][3] | ||
| BI1347 | CDK8/19 Inhibitor | Multiple Myeloma | Proliferation | IC50 | >1 µM | [2][3] |
| Senexin B | CDK8/19 Inhibitor | Multiple Myeloma | Proliferation | IC50 | ~1 µM | [2][3] |
| 15w | CDK8/19 Inhibitor | Multiple Myeloma | Proliferation | IC50 | ~0.5 µM | [2][3] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and kinase inhibitors lead to different downstream signaling consequences.
This compound: Targeted Protein Degradation
This compound initiates a catalytic cycle of target protein degradation. This process not only ablates the kinase activity but also eliminates any non-catalytic scaffolding functions of CDK8 and CDK19.
Caption: Mechanism of action for the PROTAC degrader this compound.
Kinase Inhibitors: Competitive Inhibition
Kinase inhibitors, in contrast, occupy the active site of CDK8 and CDK19, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This leads to a temporary and reversible inhibition of kinase activity.
Caption: Mechanism of action for a CDK8/19 kinase inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of CDK8 and CDK19 proteins following treatment with this compound.
-
Cell Culture and Treatment: Seed 293 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against CDK8, CDK19, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Following washing, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software and normalize the levels of CDK8 and CDK19 to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Cell Proliferation (IC50) Assay
This assay is used to determine the concentration of a compound that inhibits cell proliferation by 50%.
-
Cell Seeding: Seed multiple myeloma cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound or kinase inhibitors) or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the compounds of interest for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Discussion of Phenotypic Differences
The degradation of CDK8 and CDK19 by this compound results in a more profound and sustained downstream effect compared to the transient inhibition of their kinase activity. As indicated by the data, CDK8/19 PROTACs can be significantly more potent in suppressing the proliferation of certain cancer cell lines compared to kinase inhibitors.[2][3] This heightened efficacy is likely due to the elimination of both the catalytic and non-catalytic functions of the target proteins.
Transcriptomic analyses have revealed that while the majority of gene expression changes induced by this compound overlap with those caused by kinase inhibitors, the degrader elicits a unique set of transcriptional alterations.[4] This suggests that the complete removal of CDK8 and CDK19 impacts cellular pathways in ways that simple kinase inhibition does not. For instance, the degradation of these kinases also leads to the destabilization of their binding partner, Cyclin C, which can have further downstream consequences.[2][3]
References
Validating the On-Target Effects of SNX7886: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a novel therapeutic agent is a critical step in its validation. This guide provides a comparative overview of experimental approaches to validate the on-target effects of SNX7886, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. We will delve into the methodology of rescue experiments and compare the outcomes of genetic and pharmacological validation strategies, supported by experimental data.
This compound is a heterobifunctional molecule designed to induce the degradation of CDK8 and CDK19 by hijacking the cell's ubiquitin-proteasome system.[1][2][3] CDK8 and CDK19 are key components of the Mediator complex, which plays a crucial role in regulating gene transcription in response to various signaling pathways.[4] Validating that the observed cellular effects of this compound are a direct consequence of CDK8 and CDK19 degradation, rather than off-target activities, is paramount. Rescue experiments are a powerful tool for this purpose.
Genetic Rescue: The Gold Standard for On-Target Validation
A definitive method to confirm the on-target effects of a degrader like this compound is through genetic rescue experiments. This involves demonstrating that the effects of the compound are absent in cells lacking the target proteins and can be restored by re-introducing the wild-type target.
A key study utilized CRISPR/Cas9 to generate HEK293 cells with a double knockout (dKO) of both CDK8 and CDK19.[4][5] The effects of this compound were then compared between wild-type (WT) and CDK8/19 dKO cells. As hypothesized, the transcriptomic changes induced by this compound in WT cells were largely absent in the dKO cells, providing strong evidence for on-target activity.
Furthermore, to distinguish between the kinase-dependent and potential scaffolding functions of CDK8/19, rescue experiments were performed by re-expressing either wild-type or kinase-dead (D173A mutant) versions of CDK8 or CDK19 in the dKO cells.[5] The re-expression of the wild-type kinases, but not the kinase-dead mutants, restored the transcriptional effects observed with CDK8/19 inhibition, confirming that the kinase activity is the primary driver of the observed phenotypes.[5]
Experimental Workflow: Genetic Rescue of this compound Effects
Caption: Workflow for genetic rescue experiments to validate this compound on-target effects.
Quantitative Data Summary: Transcriptomic Analysis
The following table summarizes the differential gene expression analysis from RNA-Seq experiments comparing the effects of this compound and genetic perturbations.
| Comparison | Number of Differentially Expressed Genes (DEGs) | Key Finding |
| WT + this compound vs. WT Vehicle | High | This compound significantly alters the transcriptome in wild-type cells. |
| dKO + this compound vs. dKO Vehicle | Minimal | The effects of this compound are largely absent in cells lacking CDK8 and CDK19.[4] |
| dKO + WT CDK8 Re-expression vs. dKO | Partial Rescue | Re-expression of wild-type CDK8 restores a significant portion of the transcriptional changes.[5] |
| dKO + Kinase-Dead CDK8 Re-expression vs. dKO | No Rescue | Re-expression of a kinase-inactive mutant fails to rescue the phenotype, indicating the importance of kinase activity.[5] |
Alternative Validation Strategies
While genetic rescue is a robust method, other experimental approaches can also provide strong evidence for the on-target activity of PROTACs like this compound.
Comparison with Selective Kinase Inhibitors
Comparing the phenotypic and transcriptomic effects of this compound with those of selective small-molecule inhibitors of CDK8/19 that act through a different mechanism (i.e., kinase inhibition rather than degradation) can reveal the consequences of target degradation versus target inhibition. Studies have shown a high degree of correlation between the transcriptomic effects of this compound and selective CDK8/19 kinase inhibitors, further supporting the on-target nature of this compound's activity.[4]
E3 Ligase Knockout/Knockdown
Inactive Control Compound
The use of a structurally similar but inactive control compound is another important validation tool. This control molecule would ideally bind to the target protein (CDK8/19) but not to the E3 ligase, or vice versa. Such a compound should not induce degradation of the target and, therefore, should not elicit the same biological effects as the active PROTAC. This helps to rule out off-target effects that might be associated with the chemical scaffold of the degrader itself.
Signaling Pathway of CDK8/19 in Transcriptional Regulation
References
Evaluating the Long-Term Effects of SNX7886-Induced Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of specific proteins. SNX7886, a potent PROTAC, has emerged as a key molecule for inducing the degradation of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, proteins implicated in various cancers. This guide provides a comprehensive comparison of this compound with alternative approaches to CDK8/19 modulation, focusing on the long-term effects of sustained protein degradation.
Executive Summary
This compound is a highly efficient degrader of both CDK8 and CDK19. While direct long-term in vivo studies on this compound are not yet extensively published, analysis of the effects of CDK8/19 kinase inhibitors provides valuable insights into the potential long-term consequences of this targeted protein degradation. Prolonged inhibition of CDK8/19 has been associated with changes in gene expression, including the upregulation of a broad set of genes and a post-transcriptional increase in the levels of Mediator complex proteins. Furthermore, preclinical studies of CDK8/19 inhibitors suggest the potential for on-target toxicities affecting tissues with high cell turnover, such as the gut and bone marrow. This guide will delve into the available data for this compound and compare it with other CDK8/19-targeting PROTACs and small molecule inhibitors.
Mechanism of Action: this compound-Mediated Protein Degradation
This compound functions as a heterobifunctional molecule. One end binds to the target proteins, CDK8 and CDK19, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK8 and CDK19, marking them for degradation by the proteasome. This event-driven, catalytic mechanism allows for the sustained depletion of the target proteins.
Comparative Analysis of CDK8/19 Degraders and Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparative long-term in vivo data for this compound is limited in the public domain.
| Compound | Mechanism of Action | Target Selectivity | In Vitro Degradation Efficiency (DC50/IC50) | Long-Term Effects (Inferred from Inhibitor Studies) |
| This compound | PROTAC Degrader | CDK8 and CDK19 | Potent degradation of CDK8 and CDK19.[1] | Transcriptomic effects largely mirror CDK8/19 inhibitors. Potential for altered gene expression and effects on cell cycle.[2] |
| JH-XI-10-02 | PROTAC Degrader | Primarily CDK8 | Less potent than newer PROTACs like this compound; no significant effect on CDK19.[3] | Similar to CDK8 inhibition; potential for reduced toxicity due to CDK19 sparing. |
| Senexin C-based PROTACs | PROTAC Degrader | CDK8 and CDK19 | Efficient degradation of both CDK8 and CDK19.[3] | Expected to be similar to dual CDK8/19 inhibition. |
| BI-1347 | Small Molecule Inhibitor | CDK8 and CDK19 | Potent kinase inhibition. | Long-term treatment in preclinical models was well-tolerated at certain doses.[4] |
| Senexin B/C | Small Molecule Inhibitor | CDK8 and CDK19 | Effective kinase inhibition. | Senexin B was metabolically labile in humans, leading to the development of the more stable Senexin C which showed good tolerability in preclinical models.[5] |
Signaling Pathway: The Role of CDK8/19
CDK8 and CDK19 are components of the Mediator complex, a key regulator of transcription. They influence gene expression by phosphorylating transcription factors and RNA Polymerase II. Their dysregulation is linked to the aberrant gene expression profiles observed in many cancers.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of CDK8/19 degraders. Below are outlines of key experimental protocols.
Western Blotting for Protein Degradation
-
Objective: To quantify the extent of CDK8 and CDK19 degradation following treatment with this compound or alternative compounds.
-
Methodology:
-
Culture cells (e.g., 293T, cancer cell lines) to 70-80% confluency.
-
Treat cells with a dose-range of the degrader or inhibitor for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against CDK8, CDK19, and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
-
Cell Viability Assays
-
Objective: To assess the long-term effect of protein degradation on cell proliferation and viability.
-
Methodology (e.g., using CellTiter-Glo®):
-
Seed cells in 96-well plates at a predetermined density.
-
Treat cells with the compounds of interest over a long time course (e.g., 7, 14, 21 days), refreshing the media and compound at regular intervals.
-
At each time point, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure luminescence using a plate reader.
-
Normalize data to vehicle-treated controls to determine the relative cell viability.
-
RNA-Sequencing for Transcriptomic Analysis
-
Objective: To evaluate the global changes in gene expression following long-term treatment with this compound.
-
Methodology:
-
Treat cells with this compound or a vehicle control for an extended period (e.g., 72 hours or longer).
-
Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a Bioanalyzer.
-
Prepare sequencing libraries from high-quality RNA samples (e.g., using TruSeq RNA Library Prep Kit, Illumina).
-
Perform high-throughput sequencing on an Illumina platform.
-
Align reads to the reference genome and perform differential gene expression analysis to identify up- and down-regulated genes.
-
Conduct pathway analysis to understand the biological implications of the observed transcriptomic changes.
-
Discussion and Future Perspectives
This compound represents a powerful tool for studying the consequences of CDK8/19 depletion and holds therapeutic promise. The available data suggests that its acute effects are potent and specific. However, the long-term consequences of sustained degradation require further investigation, particularly through well-designed in vivo studies. Key considerations for future research include:
-
Long-term Efficacy and Toxicity in Animal Models: Comprehensive preclinical studies are needed to establish a therapeutic window for this compound and to identify potential on-target and off-target toxicities with chronic dosing.
-
Development of Resistance: Investigating the mechanisms by which cells might develop resistance to this compound-mediated degradation will be crucial for its long-term clinical success.
-
Comparative In Vivo Studies: Head-to-head comparisons of this compound with other PROTACs and small molecule inhibitors in relevant animal models will provide a clearer picture of their relative therapeutic potential.
References
- 1. Abstract 5018: PROTAC degraders of CDK8/CDK19 Mediator kinases potently suppress multiple myeloma proliferation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2023081452A1 - Small-molecule degraders of cdk8 and cdk19 - Google Patents [patents.google.com]
- 4. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of SNX7886: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of SNX7886, a potent PROTAC (proteolysis-targeting chimera) degrader of CDK8 and CDK19.
While specific disposal instructions are always detailed in the manufacturer's Safety Data Sheet (SDS), this document outlines the general procedures and precautions to be taken when managing waste containing this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance on local and national regulations.
Summary of Key Information
For quick reference, the following table summarizes essential data for this compound.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 2924557-42-4 |
| Molecular Formula | C₅₂H₅₉N₉O₇ |
| Molecular Weight | 922.08 g/mol |
| Function | PROTAC Degrader of CDK8 and CDK19 |
| Physical Form | Solid |
Step-by-Step Disposal Procedures
The proper disposal of this compound, like other potent chemical compounds, requires a systematic approach to minimize exposure and environmental contamination. The following steps provide a general workflow for the safe disposal of this compound waste.
-
Personal Protective Equipment (PPE): Before handling this compound in any form, it is crucial to be equipped with the appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Segregation: All waste materials that have come into contact with this compound must be treated as hazardous chemical waste and segregated from general laboratory trash. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), weighing papers, and any other solid materials.
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental media, and solvent rinses.
-
Sharps: Contaminated needles, syringes, and pipette tips.
-
-
Waste Containment:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealable hazardous waste container. The label should include "Hazardous Chemical Waste" and the name "this compound."
-
Liquid Waste: Collect in a leak-proof, shatter-resistant container specifically designated for hazardous chemical waste. The container must be clearly labeled with its contents, including the name "this compound" and any solvents present. Do not mix with incompatible waste streams.
-
Sharps: Dispose of in a designated, puncture-resistant sharps container for chemical waste.
-
-
Storage of Waste: Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal facility in accordance with all local, state, and federal regulations. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical flow of the disposal procedures for this compound within a typical laboratory workflow.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
